mhy1485
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBKQZZINCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MHY1485: A Technical Guide to its Role as an Activator of mTORC1 and mTORC2
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule that has been identified as an activator of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an activator of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This document synthesizes available quantitative data, details experimental protocols for its use, and visualizes the complex signaling pathways involved.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2. These complexes play central roles in integrating environmental cues, such as nutrients and growth factors, to control cellular processes. While mTOR inhibitors have been extensively studied and utilized therapeutically, mTOR activators like this compound offer unique tools for investigating mTOR signaling and may have therapeutic applications in conditions requiring enhanced cellular growth and metabolism. This compound has also been shown to inhibit autophagy through its activation of mTOR.[1][2][3][4][5]
Mechanism of Action: mTORC1 and mTORC2 Activation
This compound activates mTOR, leading to the phosphorylation of downstream targets of both mTORC1 and mTORC2. However, the activation of mTORC2 appears to be cell-type specific.[6][7] The proposed mechanism involves this compound binding to mTOR, possibly at a site distinct from the ATP-binding pocket, or through the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can lead to the phosphorylation of mTOR at Ser2448.[8]
mTORC1 Activation
This compound robustly activates mTORC1, as evidenced by the increased phosphorylation of its canonical downstream effectors, p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][9][10] This activation is dose-dependent and has been observed in a variety of cell lines.
mTORC2 Activation
Evidence suggests that this compound can also activate mTORC2, leading to the phosphorylation of Akt at Serine 473 (Ser473).[7] However, some studies have shown that in certain cellular contexts, such as in osteoblasts, the effects of this compound are primarily mediated by mTORC1, with no significant contribution from mTORC2.[6] This suggests that the activation of mTORC2 by this compound may be indirect or dependent on other cellular factors.
Quantitative Data
| Cell Line | Concentration Range | Observed Effect | Reference |
| Ac2F (rat hepatocytes) | 0.5 - 2 µM | Increased phosphorylation of mTOR (Ser2448) and 4E-BP1. | [1] |
| Human Ovarian Tissue | 1 - 10 µM | Dose-dependent increase in phosphorylation of mTOR and rpS6. | [9] |
| CT26 and LLC (murine tumor cells) | 10 µM | Significant increase in p-mTOR, p-S6, and p-Akt levels when combined with radiation. | [7] |
| HCC (hepatocellular carcinoma) cells | 10 µM | Upregulation of p-mTOR expression. | [4] |
| MC3T3-E1 (osteoblastic cells) | Not specified | Amelioration of dexamethasone-induced cell death. | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: this compound has been used in a variety of cell lines including Ac2F, CT26, LLC, HCC, and MC3T3-E1.[1][4][6][7]
-
Reconstitution and Storage: this compound is typically dissolved in DMSO to create a stock solution. For example, a 15 mM stock can be made by reconstituting 5 mg of powder in 0.86 mL of DMSO.[3] Stock solutions should be stored at -20°C for up to 3 months.[3]
-
Working Concentration: The working concentration of this compound typically ranges from 1 µM to 10 µM, depending on the cell line and the desired effect.[1][7][9]
-
Treatment Duration: Incubation times can vary from 1 hour to several days.[1][9]
Western Blot Analysis of mTOR Pathway Activation
This protocol is a synthesis of methodologies reported in the literature.[1][5]
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE (10-12% gels) and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting key proteins in the mTOR pathway. Recommended antibodies include:
-
p-mTOR (Ser2448)
-
mTOR (total)
-
p-S6K1 (Thr389)
-
S6K1 (total)
-
p-4E-BP1 (Thr37/46)
-
4E-BP1 (total)
-
p-Akt (Ser473)
-
Akt (total)
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.
Visualizations
This compound Signaling Pathway
Caption: this compound activates mTORC1 and, in a cell-type specific manner, mTORC2.
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for analyzing mTOR pathway activation by this compound using Western blotting.
Conclusion
This compound serves as a valuable research tool for the investigation of mTOR signaling. Its ability to activate both mTORC1 and, in some contexts, mTORC2, allows for the dissection of the downstream consequences of mTOR activation. While its precise potency in terms of EC50 or AC50 values remains to be fully characterized, the existing body of literature provides a solid foundation for its use in a variety of experimental settings. Further research is warranted to elucidate the full spectrum of its cellular effects and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. 5.00554, mTOR Activator, this compound, 97 (HPLC), solid [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound activates mTOR and protects osteoblasts from dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
MHY1485: A Technical Guide to its Role in Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MHY1485, a potent, cell-permeable small molecule widely utilized in research to inhibit the cellular process of autophagy. This compound is distinguished by its dual mechanism of action: activating the master metabolic regulator mTOR and blocking the crucial final step of autophagic degradation. This guide details its molecular mechanism, summarizes key quantitative data, provides established experimental protocols, and visualizes the relevant cellular pathways.
Core Mechanism of Action: A Dual Inhibition Strategy
Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and degraded upon fusion with lysosomes. This compound disrupts this process through a two-pronged approach.
1.1. Activation of the mTOR Signaling Pathway The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central negative regulator of autophagy initiation.[1] this compound functions as a potent activator of mTOR.[1][2][3] It promotes the phosphorylation of mTOR at serine 2448, which in turn phosphorylates its downstream targets, such as 4E-BP1, leading to the suppression of the autophagy-initiating ULK1 complex.[4][5] While the precise binding mechanism is still under investigation, it is suggested that this compound may bind to a site on mTOR distinct from the ATP-binding pocket or act indirectly by activating an upstream signaling pathway such as PI3K/Akt.[4]
1.2. Inhibition of Autophagosome-Lysosome Fusion Beyond its role in mTOR activation, this compound critically inhibits the final, degradative stage of autophagy. It prevents the fusion of autophagosomes with lysosomes.[4][6][7] This blockade leads to the accumulation of immature autophagosomes within the cell, a hallmark phenotype also observed with other late-stage autophagy inhibitors like chloroquine and bafilomycin A1.[4][6] This action effectively halts "autophagic flux"—the complete process of autophagic degradation.[6][7] The suppression of this fusion event is a key aspect of its inhibitory function, leading to a build-up of the autophagosome marker protein LC3-II.[4][6][7]
The following diagram illustrates the dual inhibitory action of this compound on the autophagy pathway.
Quantitative Data Summary
The effects of this compound have been quantified across various studies. The following table summarizes key findings, providing a comparative look at concentrations, cell types, and observed outcomes.
| Parameter Measured | Cell Type | This compound Concentration | Duration | Outcome | Reference |
| mTOR & 4E-BP1 Phosphorylation | Ac2F Rat Hepatocytes | 1-10 µM | 1 hour | Dose-dependent increase in p-mTOR (Ser2448) and p-4E-BP1 levels. | [5] |
| mTOR & rpS6 Phosphorylation | Human Ovarian Tissue | 1-10 µM | N/A | Dose-dependent increase in phosphorylation of mTOR and downstream ribosomal protein S6 (rpS6).[8][9] | [8][9] |
| LC3-II / LC3-I Ratio | Ac2F Rat Hepatocytes | 2 µM | 6 hours | Significant increase in the LC3-II/LC3-I ratio, indicating autophagosome accumulation.[5] | [5] |
| Autophagic Flux | Ac2F Rat Hepatocytes | 2 µM | 6 hours | No further increase in LC3-II after co-treatment with Bafilomycin A1, confirming flux blockage.[5][6] | [5][6] |
| Autophagosome-Lysosome Fusion | Ac2F Rat Hepatocytes | 2 µM | 6 hours | Decreased colocalization of GFP-LC3 (autophagosomes) and LysoTracker (lysosomes).[4][5] | [4][5] |
| p62 Protein Abundance | Macrophages | N/A | N/A | Increased protein abundance of p62 (a marker that is degraded by autophagy).[10] | [10] |
| Retinal Ganglion Cell Protection | Diabetic Mice Model | 10 mg/kg (i.p.) | 11 days | Rescued neuronal cells and reduced apoptosis under hyperglycemic conditions.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to characterize the effects of this compound on autophagy.
Western Blot Analysis for Autophagy Markers
This protocol is designed to measure the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the phosphorylation status of mTOR pathway components.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Ac2F rat hepatocytes) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 2 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[5]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-LC3B (for detecting LC3-I and LC3-II)
-
Rabbit anti-p-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio or the ratio of phosphorylated protein to total protein.
Autophagic Flux Assay
This assay distinguishes between the induction of autophagy and the blockage of lysosomal degradation. This compound is expected to block flux.
Methodology:
-
Experimental Setup: Prepare four groups of cells:
-
Group 1: Vehicle control (DMSO)
-
Group 2: this compound (e.g., 2 µM)
-
Group 3: Lysosomal inhibitor (e.g., 10 nM Bafilomycin A1 or 100 µM Chloroquine)[5]
-
Group 4: this compound + Lysosomal inhibitor
-
-
Treatment: Treat cells with this compound for a total duration of 6 hours. For groups 3 and 4, add the lysosomal inhibitor for the final 1-2 hours of the incubation period.[5]
-
Protein Analysis: Harvest cells and perform Western blot analysis for LC3 as described in Protocol 3.1.
-
Interpretation: In control cells (Group 1 vs 3), the addition of a lysosomal inhibitor should cause a significant accumulation of LC3-II. In this compound-treated cells (Group 2 vs 4), there should be no significant further increase in LC3-II levels upon adding the lysosomal inhibitor, demonstrating that autophagic flux is already blocked.[6]
The workflow for a typical autophagic flux experiment is visualized below.
Confocal Microscopy for Autophagosome-Lysosome Fusion
This imaging-based protocol directly visualizes the inhibitory effect of this compound on the fusion process.
Methodology:
-
Cell Transfection: Transfect cells (e.g., Ac2F) with a plasmid expressing a fluorescently tagged LC3 protein (e.g., AdGFP-LC3) to visualize autophagosomes.[6][7]
-
Treatment: Treat the transfected cells with this compound (e.g., 2 µM for 6 hours) or vehicle. Starvation media can be used as a positive control to induce autophagy.[5]
-
Lysosome Staining: In the final 30-60 minutes of treatment, add a lysosomal dye such as LysoTracker Red to the culture medium to stain lysosomes.[5]
-
Live-Cell Imaging: Wash cells with PBS and image them using a confocal microscope equipped for live-cell imaging.
-
Image Acquisition and Analysis:
-
Capture images in the green channel (GFP-LC3, autophagosomes) and the red channel (LysoTracker, lysosomes).
-
Merge the channels to observe colocalization (which appears as yellow puncta).
-
Quantify the degree of colocalization using an overlap index or Pearson's correlation coefficient in image analysis software. A decrease in colocalization in this compound-treated cells compared to controls indicates inhibition of fusion.[4][5]
-
Conclusion and Implications
This compound is a powerful and specific chemical tool for studying the intricate process of autophagy. Its dual-action mechanism—activating the inhibitory mTOR pathway and directly blocking autophagosome-lysosome fusion—makes it a robust inhibitor of the complete autophagic process.[6][7] The experimental protocols and quantitative data presented here provide a solid foundation for researchers employing this compound to investigate autophagy's role in various physiological and pathological contexts, from neurodegeneration to cancer therapy.[11] Understanding its precise molecular interactions is critical for the accurate interpretation of experimental results and for its potential application in drug development.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 6. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 7. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mTOR-dependent dysregulation of autophagy contributes to the retinal ganglion cell loss in streptozotocin-induced diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
MHY1485: A Technical Guide to its Preliminary Applications in Novel Research Areas
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY1485 is a synthetic, cell-permeable small molecule that has garnered significant interest in the scientific community for its potent and multifaceted biological activities.[1][2] Initially identified as a potent activator of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism, subsequent research has revealed a more complex mechanism of action, primarily centered on the inhibition of autophagy.[3][4][5] This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its core mechanisms, its application in emerging research areas, and detailed experimental protocols for its investigation.
This compound's primary established mechanism is the suppression of the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[4][5] This leads to an accumulation of autophagosomes within the cell.[4][5] Concurrently, this compound activates the mTOR signaling pathway, which is a negative regulator of autophagy initiation.[3] This dual effect on autophagy, both at the initiation and termination stages, makes this compound a unique tool for studying cellular degradation pathways.
Preliminary research has explored the utility of this compound in a variety of contexts, including sensitizing cancer cells to radiation, protecting skin cells from UV-induced damage, and potentially reversing cellular senescence.[6][7] This guide will synthesize the available quantitative data, provide detailed experimental methodologies, and visualize the key signaling pathways and workflows associated with this compound research.
Core Mechanisms of Action
This compound's biological effects are primarily attributed to its influence on two interconnected cellular processes: mTOR signaling and autophagy.
mTOR Activation
This compound is widely recognized as an activator of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[2] It promotes the phosphorylation of mTOR at Ser2448 and its downstream effectors, such as p70S6K and 4E-BP1.[6][8] While the precise binding site is still under investigation, it is believed to interact with the ATP-binding domain of mTOR.[3]
Autophagy Inhibition
The most well-characterized effect of this compound is its potent inhibition of autophagy.[4][5] Unlike many other autophagy modulators that target the initial stages of autophagosome formation, this compound acts at the final step, preventing the fusion of autophagosomes with lysosomes.[4][5] This blockade leads to the accumulation of autophagosomes, a hallmark that can be observed and quantified experimentally.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro studies.
Table 1: Effects of this compound on mTOR Signaling Pathway
| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |
| Ac2F (rat liver) | 1-10 µM this compound, 1 hr | p-mTOR (Ser2448)/total mTOR | Dose-dependent increase | [8] |
| Ac2F (rat liver) | 1-10 µM this compound, 1 hr | p-4E-BP1 (Thr37/46)/total 4E-BP1 | Dose-dependent increase | [8] |
| CT26 (murine colon carcinoma) | 10 µM this compound + 6 Gy radiation | p-mTOR levels | ~1.5-fold increase | [6] |
| LLC (murine Lewis lung carcinoma) | 10 µM this compound + 6 Gy radiation | p-mTOR levels | Significant increase | [6] |
| Human Ovarian Tissue | 1, 3, 10 µM this compound | p-mTOR, p-rpS6 levels | Dose-dependent increase | [9] |
Table 2: Effects of this compound on Autophagy
| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |
| Ac2F (rat liver) | 0.5-10 µM this compound, 6 hr | LC3-II/LC3-I ratio | Dose-dependent increase | [4] |
| Ac2F (rat liver) | 2 µM this compound, 1, 6, 12 hr | LC3-II/LC3-I ratio | Time-dependent increase | [4] |
| Ac2F (rat liver) | 2 µM this compound + Bafilomycin A1 | Autophagic flux (LC3-II turnover) | Decreased autophagic flux | [4] |
Table 3: Effects of this compound on Cell Viability, Apoptosis, and Senescence
| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |
| CT26 (murine colon carcinoma) | 1-10 µM this compound | Cell Growth | Dose-dependent inhibition | [6] |
| LLC (murine Lewis lung carcinoma) | 1-10 µM this compound | Cell Growth | Dose-dependent inhibition | [6] |
| CT26 (murine colon carcinoma) | 10 µM this compound + 6 Gy radiation | Early Apoptosis (Annexin V+) | Significant increase vs. radiation alone | [6] |
| LLC (murine Lewis lung carcinoma) | 10 µM this compound | Early Apoptosis (Annexin V+) | Significant increase | [6] |
| CT26 (murine colon carcinoma) | 10 µM this compound + 6 Gy radiation | Senescence (SA-β-gal+) | Significant increase | [6] |
| LLC (murine Lewis lung carcinoma) | 10 µM this compound + 6 Gy radiation | Senescence (SA-β-gal+) | Significant increase | [6] |
| Ac2F (rat liver) | >20 µM this compound, 24 hr | Cell Viability | ~20% decrease | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and this compound Treatment
-
Cell Lines: CT26, LLC, Ac2F, or other cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[2] Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. For control cells, use a medium containing the same concentration of DMSO.
Western Blot Analysis of mTOR Pathway Activation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
Autophagy Flux Assay
-
Principle: To distinguish between increased autophagosome formation and decreased autophagosome degradation, an autophagy flux assay is performed using a lysosomal inhibitor like Bafilomycin A1.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
In the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.
-
Harvest cell lysates and perform Western blot analysis for LC3-II levels.
-
-
Interpretation: A further increase in LC3-II levels in the presence of Bafilomycin A1 indicates an active autophagic flux. If this compound treatment alone causes LC3-II accumulation, and there is no further increase with Bafilomycin A1, it confirms that this compound blocks autophagosome degradation.[4]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[10]
-
Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution at 37°C (without CO2) for 12-16 hours.[10]
-
Staining Solution Recipe (for 1 ml):
-
1 mg of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
-
Imaging: Acquire images using a bright-field microscope. Senescent cells will stain blue.
Signaling Pathways and Experimental Workflows
This compound-Induced mTOR Signaling Pathway
Caption: this compound activates mTORC1, leading to cell growth.
This compound's Dual Role in Autophagy Regulation
Caption: this compound inhibits both autophagy initiation and fusion.
Experimental Workflow for Investigating this compound's Effects on Cancer Cell Radiosensitivity
Caption: Workflow for this compound radiosensitivity studies.
Novel Research Areas
Preliminary studies suggest that the utility of this compound extends beyond its effects on cancer cells and autophagy.
Cellular Senescence
This compound, particularly in combination with stressors like radiation, has been shown to induce cellular senescence.[6] This is a state of irreversible growth arrest that can act as a tumor-suppressive mechanism. The induction of senescence by this compound appears to be linked to increased oxidative stress and the stabilization of p21.[6] This opens up possibilities for its use in pro-senescence therapies for cancer.
UV-Induced Skin Damage
Research has demonstrated that this compound can protect skin cells from UV-induced damage.[7] It achieves this by activating the mTOR-Nrf2 signaling pathway, which upregulates antioxidant defenses and reduces the production of reactive oxygen species (ROS) and DNA damage.[7] These findings suggest a potential role for this compound in photoprotective strategies.
Premature Ovarian Insufficiency
In the context of reproductive health, this compound has been investigated for its ability to promote the development of primordial follicles in cases of premature ovarian insufficiency.[9] By activating the mTOR pathway in ovarian tissue, this compound was shown to increase ovarian weight, restore endocrine function, and promote follicle growth in a mouse model.[9]
Neurodegenerative and Metabolic Disorders
While research is still in its early stages, the central role of mTOR and autophagy in neurodegenerative diseases and metabolic disorders suggests that this compound could be a valuable research tool in these areas. Dysregulated mTOR signaling and impaired autophagy are implicated in conditions like Alzheimer's disease, Parkinson's disease, and diabetes.[11] this compound could be used to dissect the complex interplay between these pathways in disease models. For instance, in a model of diabetic retinopathy, this compound showed a protective effect on retinal ganglion cells.[11]
Conclusion and Future Directions
This compound is a versatile and potent modulator of fundamental cellular processes. Its dual action as an mTOR activator and a late-stage autophagy inhibitor provides a unique tool for researchers studying cell growth, metabolism, and degradation. The preliminary studies highlighted in this guide demonstrate its potential in diverse research areas, from oncology to dermatology and reproductive medicine.
Future research should focus on several key areas:
-
Elucidating Off-Target Effects: A comprehensive understanding of this compound's binding partners and potential off-target effects is crucial for its development as a therapeutic agent.
-
In Vivo Studies: More extensive in vivo studies are needed to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound in animal models of various diseases.
-
Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents, as demonstrated with radiation, could lead to novel and more effective treatment strategies.
-
Exploring Novel Applications: The role of mTOR and autophagy in a wide range of pathologies suggests that the applications of this compound are far from fully explored. Further investigation into its effects on neuroinflammation, cardiovascular diseases, and other age-related conditions is warranted.
This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this compound. As our understanding of this intriguing molecule grows, so too will its applications in advancing biomedical research and developing novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 6. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 9. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 10. buckinstitute.org [buckinstitute.org]
- 11. mTOR-dependent dysregulation of autophagy contributes to the retinal ganglion cell loss in streptozotocin-induced diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cell-Permeable Properties of MHY1485
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of MHY1485
A foundational aspect of any cell-permeable compound is its physicochemical profile, which governs its ability to passively diffuse across the lipid bilayer of the cell membrane. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₇O₄ | [3] |
| Molecular Weight | 387.39 g/mol | [4] |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol. | [3] |
| Appearance | Pale yellow solid | [4] |
| Purity | >98% | [3] |
Mechanism of Action: Intracellular Targeting
The cell-permeable nature of this compound is fundamentally demonstrated by its direct interaction with intracellular targets and the subsequent modulation of complex signaling cascades.
mTOR Activation
This compound functions as a potent activator of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3] Upon entering the cell, this compound is thought to interact with the mTOR complex, possibly through an allosteric mechanism or by influencing upstream signaling pathways like PI3K/Akt, leading to the phosphorylation of mTOR at Ser2448.[1][3] This activation subsequently triggers the phosphorylation of downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), initiating a cascade of events that promote protein synthesis and cell growth.[1][5][6]
Inhibition of Autophagy
A key consequence of mTOR activation by this compound is the inhibition of autophagy, a cellular degradation process. The primary mechanism of this inhibition is the suppression of fusion between autophagosomes and lysosomes.[1][2][7] This blockade prevents the degradation of autophagosomal cargo, leading to the accumulation of autophagosomes within the cell, a hallmark that can be visualized and quantified.[1][2]
Quantitative Data on Intracellular Effects
The intracellular activity of this compound has been quantified in various studies, providing concrete evidence of its cell permeability and biological function.
Dose-Dependent Activation of mTOR Signaling
The activation of the mTOR pathway by this compound is a dose-dependent process. Studies have shown a significant increase in the phosphorylation of mTOR and its downstream targets at varying concentrations of this compound.
| Cell Line | Concentration | Effect on mTOR Pathway | Reference |
| Ac2F Rat Hepatocytes | 0.5 - 2 µM | Increased phosphorylation of mTOR (Ser2448) and 4E-BP1. | [1] |
| Human Ovarian Tissue | 1 - 10 µM | Dose-dependent increase in phosphorylation of mTOR and rpS6. | [5] |
| CT26 & LLC Cancer Cells | 1 - 10 µM | Increased phosphorylation of mTOR, 4E-BP1, S6, and Akt. | [6] |
Dose- and Time-Dependent Inhibition of Autophagy
The inhibitory effect of this compound on autophagy, marked by the accumulation of the autophagosomal marker LC3-II, has been shown to be dependent on both the concentration and the duration of treatment.
| Cell Line | Concentration | Time | Effect on Autophagy | Reference |
| Ac2F Rat Hepatocytes | 2 µM | 1, 6, 12 h | Time-dependent increase in LC3-II/LC3-I ratio. | [1] |
| Ac2F Rat Hepatocytes | 0.5 - 5 µM | 6 h | Dose-dependent increase in LC3-II/LC3-I ratio. | [1] |
| BoMac Macrophages | 2 µM | 24 h | Increased p62, decreased LC3-II. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the observed effects of this compound. Below are protocols for key experiments cited in the literature.
Western Blot for mTOR Pathway Activation
This protocol is used to detect the phosphorylation status of mTOR and its downstream effectors.
-
Cell Culture and Treatment: Plate cells (e.g., Ac2F rat hepatocytes) and grow to desired confluency. Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands to determine the relative levels of protein phosphorylation.[1]
Autophagic Flux Assay
This assay measures the rate of autophagy by observing the accumulation of LC3-II in the presence and absence of lysosomal inhibitors.
-
Cell Culture and Treatment: Culture cells (e.g., Ac2F) and treat with this compound (e.g., 2 µM) for a set duration (e.g., 6 hours). For the final 1-2 hours of incubation, add a lysosomal inhibitor such as bafilomycin A1 (10 nM) or chloroquine (100 µM) to a subset of the wells.[1]
-
Protein Extraction and Western Blot: Harvest the cells and perform Western blotting as described above, using a primary antibody specific for LC3.
-
Analysis: Compare the levels of LC3-II between the different treatment groups. An increase in LC3-II upon treatment with a lysosomal inhibitor indicates active autophagic flux. This compound has been shown to suppress the further accumulation of LC3-II in the presence of these inhibitors, indicating a blockage of the autophagic process.[1]
Live-Cell Imaging of Autophagosome-Lysosome Fusion
This method directly visualizes the effect of this compound on the final stage of autophagy.
-
Cell Transfection and Staining: Transfect cells (e.g., Ac2F) with a vector expressing a fluorescently tagged LC3 protein (e.g., AdGFP-LC3) to visualize autophagosomes.[1] To visualize lysosomes, incubate the cells with a lysosomotropic dye such as LysoTracker Red.[1][9][10]
-
Treatment: Treat the cells with this compound (e.g., 2 µM) for the desired time (e.g., 6 hours). Starvation media can be used to induce autophagy.[1]
-
Confocal Microscopy: Acquire live-cell confocal microscopy images of the GFP-LC3 (green) and LysoTracker (red) signals.
-
Co-localization Analysis: Analyze the merged images to assess the degree of co-localization (yellow) between autophagosomes and lysosomes. A decrease in co-localization in this compound-treated cells compared to controls indicates an inhibition of autophagosome-lysosome fusion.[1]
Conclusion
This compound is a well-established cell-permeable molecule that serves as a powerful tool for investigating the intricate relationship between mTOR signaling and autophagy. Its ability to readily enter cells and exert specific biological effects is consistently demonstrated across a range of cell types and experimental conditions. While direct quantitative permeability data is currently lacking in the public domain, the wealth of information on its intracellular activities provides strong evidence for its cell-permeable properties. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies and for drug development professionals to consider its potential applications. Further studies to quantify its permeability using standard in vitro models would be a valuable addition to the existing body of knowledge.
References
- 1. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound ≥97% (HPLC), solid, mTOR activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Live-cell imaging of autophagy induction and autophagosome-lysosome fusion in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of autophagy induction and autophagosome-lysosome fusion in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
MHY1485: An In-depth Technical Guide on its Impact on Cellular Signaling Pathways Downstream of mTOR
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule that has garnered significant interest in cellular biology and drug development due to its function as a robust activator of the mammalian target of rapamycin (mTOR).[1] This technical guide provides a comprehensive overview of the impact of this compound on cellular signaling pathways downstream of mTOR, with a particular focus on its modulation of autophagy and apoptosis. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling cascades and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating mTOR signaling and for professionals in the field of drug discovery and development.
Introduction to this compound and mTOR
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control a wide array of downstream cellular processes. mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
This compound has been identified as a potent activator of mTOR.[1] Its morpholino triazine structure is known to bind to mTOR, leading to the phosphorylation and activation of mTOR itself and its downstream effectors.[2][3] The primary mechanism of this compound-induced mTOR activation involves the phosphorylation of mTOR at Ser2448.[2] This activation has profound consequences for several cellular pathways, most notably autophagy and apoptosis.
This compound's Impact on Downstream mTOR Signaling
This compound treatment leads to the activation of both mTORC1 and mTORC2, evidenced by the phosphorylation of their respective downstream targets.[3]
Activation of the mTORC1 Pathway
This compound treatment has been shown to dose-dependently increase the phosphorylation of key mTORC1 substrates:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 at Thr389 is a hallmark of mTORC1 activation.[3]
-
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): this compound treatment increases the phosphorylation of 4E-BP1 at Thr37/46, which leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), thereby promoting cap-dependent translation.[2]
-
Ribosomal protein S6 (rpS6): As a downstream target of S6K1, rpS6 phosphorylation is also increased following this compound treatment.[4]
Activation of the mTORC2 Pathway
Evidence suggests that this compound can also activate mTORC2, as indicated by the increased phosphorylation of Akt at Ser473.[3] This highlights the broad-spectrum activating effect of this compound on mTOR signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key downstream signaling molecules and cellular processes as reported in various studies.
| Table 1: Effect of this compound on mTORC1 Signaling Pathway | |||
| Target Protein | Cell Line | This compound Concentration | Fold Change (vs. Control) |
| p-mTOR (Ser2448)/mTOR | Ac2F | 0.5 µM | ~1.5[2] |
| 1 µM | ~2.0[2] | ||
| 2 µM | ~2.5[2] | ||
| p-4E-BP1 (Thr37/46)/4E-BP1 | Ac2F | 0.5 µM | ~1.2[2] |
| 1 µM | ~1.8[2] | ||
| 2 µM | ~2.2[2] | ||
| p-S6K1 (Thr389)/S6K1 | RSC96 | 10 µM | Increased expression observed[5] |
| p-rpS6/rpS6 | Human Ovarian Tissue | 1 µM | Increased[4] |
| 3 µM | Increased (dose-dependent)[4] | ||
| 10 µM | Maximally Increased[4] |
| Table 2: Effect of this compound on Autophagy | |||
| Parameter | Cell Line | This compound Concentration | Fold Change (vs. Control) |
| LC3-II/LC3-I Ratio | Ac2F | 0.5 µM | ~1.5[6] |
| 1 µM | ~2.5[6] | ||
| 2 µM | ~3.5[6] | ||
| 5 µM | ~4.0[6] | ||
| p62/SQSTM1 | BoMac | 2 µM | Increased protein abundance[7] |
| Table 3: Effect of this compound on Apoptosis and Cell Viability | |||
| Parameter | Cell Line | This compound Concentration | Effect |
| Early Apoptotic Cells (Annexin V+) | LLC | 10 µM | Significant increase[8] |
| Sub-G1 Population | CT26 & LLC | 10 µM (with X-irradiation) | Increased proportion[8] |
| Cell Viability | Chicken Granulosa Cells | 100 mmol/L | Significantly elevated[9] |
| Apoptosis Rate | Chicken Granulosa Cells | 100 mmol/L | Significantly reduced[9] |
Impact on Autophagy
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. mTORC1 is a potent inhibitor of autophagy. By activating mTORC1, this compound effectively suppresses autophagy.[6][10] The primary mechanism of this inhibition is the prevention of the fusion between autophagosomes and lysosomes, leading to an accumulation of autophagosomes.[6][8][11] This is evidenced by a dose- and time-dependent increase in the LC3-II/LC3-I ratio and the accumulation of p62/SQSTM1, a protein that is normally degraded during autophagy.[6][7]
Role in Apoptosis
The effect of this compound on apoptosis is more complex and appears to be context-dependent. While mTOR activation is generally considered to promote cell survival, some studies have shown that this compound can enhance apoptosis, particularly in combination with other treatments like X-irradiation.[8] In certain cancer cell lines, this compound treatment alone or in combination with radiation has been shown to increase the population of early apoptotic cells and the sub-G1 cell cycle fraction, indicative of apoptosis.[8] Conversely, in other cell types, such as chicken granulosa cells, this compound has been reported to reduce the rate of apoptosis.[9]
Experimental Protocols
Western Blotting for mTOR Pathway Activation
Objective: To quantify the phosphorylation status of mTOR and its downstream effectors.
Materials:
-
Cell lysates prepared in RIPA buffer.
-
Protein concentration determination kit (e.g., BCA assay).
-
SDS-PAGE gels (10-12%).
-
PVDF membranes.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-S6K1 (Thr389), anti-S6K1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin) and the total protein as appropriate.[12]
Immunofluorescence for Autophagy Analysis
Objective: To visualize the formation of autophagosomes (LC3 puncta).
Materials:
-
Cells cultured on coverslips.
-
Paraformaldehyde (4%) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody (anti-LC3B).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Treat cells on coverslips with this compound.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 30 minutes.
-
Incubate with anti-LC3B antibody for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the number and intensity of LC3 puncta per cell.[13]
Flow Cytometry for Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15]
Visualizations
Caption: this compound activates the mTORC1 signaling pathway.
Caption: this compound inhibits autophagy by blocking autophagosome-lysosome fusion.
Caption: Workflow for Western blot analysis of mTOR pathway activation.
Conclusion
This compound serves as a valuable tool for elucidating the intricate roles of mTOR signaling in various cellular processes. Its ability to potently activate mTOR provides a clear mechanism for studying the downstream consequences on pathways such as autophagy and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding the multifaceted effects of mTOR activation. As research in this area continues, a deeper comprehension of this compound's impact will undoubtedly contribute to the development of novel therapeutic strategies targeting the mTOR pathway.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Increase of the LC3II/LC3I ratio and LC3II-positive vacuoles by this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of MHY1485 in a UV-Induced Skin Damage Model: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigation of MHY1485 in a preclinical model of ultraviolet (UV)-induced skin cell damage. This compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1] Concurrently, it acts as an inhibitor of autophagy by preventing the fusion of autophagosomes with lysosomes.[2][3][4] This document summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the core signaling pathways and workflows involved in the protective effects of this compound against UV-induced cellular damage.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on skin cells subjected to UV radiation.
Table 1: Effect of this compound on UV-Induced Cell Death in Primary Human Skin Keratinocytes
| This compound Concentration (μM) | Cell Viability (MTT OD) following 20 mJ/cm² UV Radiation (Normalized to Control) |
| 0 (UV only) | ~50% |
| 1 | Increased |
| 10 | Significantly Increased |
| 50 | Maximally Increased |
Data synthesized from the description of a dose-dependent increase in cell viability.[2]
Table 2: Effect of this compound on UV-Induced Apoptosis in Human Skin Keratinocytes
| Treatment | Apoptosis Rate |
| Control | Baseline |
| This compound (10 μM) alone | No significant increase |
| UV Radiation (5-20 mJ/cm²) | Significant Increase |
| This compound (10 μM) + UV Radiation | Significantly Attenuated |
Based on qualitative descriptions of apoptosis attenuation.[5]
Table 3: Activation of mTOR Signaling by this compound in Skin Keratinocytes
| Protein | This compound Concentration (μM) | Phosphorylation Level (Fold Change vs. Control) |
| mTOR (Ser-2448) | 0.1 - 50 | Dose-dependent increase |
| S6K1 (Thr-389) | 0.1 - 50 | Dose-dependent increase |
| Akt (Ser-473) | 0.1 - 50 | Dose-dependent increase |
Data synthesized from descriptions of dose-dependent phosphorylation.[2]
Table 4: Activation of Nrf2 Signaling by this compound in Skin Keratinocytes
| Parameter | This compound Treatment | Observation |
| Nrf2 Phosphorylation (Ser-40) | Dose-dependent | Increased |
| Cytosolic Nrf2 Accumulation | Dose-dependent | Increased |
| Nuclear Nrf2 Translocation | Time-dependent | Increased |
| mRNA of Nrf2-target genes (HO-1, NQO1) | 10 μM | Significantly Increased |
Information compiled from the study by Yang et al., 2017.[2][6]
Table 5: Effect of this compound on UV-Induced Oxidative Stress and DNA Damage
| Parameter | Treatment | Outcome |
| Reactive Oxygen Species (ROS) Production | This compound (10 μM) + UV (20 mJ/cm²) | Dramatically Attenuated |
| DNA Single Strand Breaks (SSB) | This compound (10 μM) + UV (20 mJ/cm²) | Significantly Suppressed |
Based on findings that this compound suppresses UV-induced ROS and DNA damage.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatments
Primary human skin keratinocytes, HaCaT keratinocytes, and human skin fibroblasts are cultured in appropriate media. For experiments, cells are pre-treated with this compound (dissolved in DMSO) at specified concentrations (e.g., 1-50 μM) for a designated time (e.g., 30 minutes) before being subjected to UV radiation.[1][2] Control groups receive a corresponding volume of the vehicle (DMSO).
UVB Irradiation
Cells are exposed to a specific dose of UVB radiation (e.g., 20 mJ/cm²) using a calibrated UV lamp. The medium is removed and replaced with phosphate-buffered saline (PBS) during irradiation to avoid the absorption of UV by the medium. After irradiation, the PBS is replaced with fresh culture medium containing this compound or vehicle.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with this compound and/or UV radiation as described above.
-
After the desired incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assays (TUNEL and Annexin V Staining)
Apoptosis can be quantified using multiple methods:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation in apoptotic cells. Cells are fixed, permeabilized, and incubated with a mixture of TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.
Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, Akt, and Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry is used for quantification.[7]
Real-Time Quantitative PCR (RT-qPCR)
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for Nrf2-target genes (e.g., HMOX1 for HO-1, NQO1).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative mRNA expression using the 2-ΔΔCt method.
Reactive Oxygen Species (ROS) Detection
-
Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) for 30 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Treat cells with this compound and/or UV radiation.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
DNA Single Strand Break (SSB) Assay
The "comet assay" (single-cell gel electrophoresis) is used to detect DNA SSBs.
-
Embed individual cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with SSBs will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound activates mTORC1/2, leading to Nrf2 phosphorylation and nuclear translocation.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's protective effects against UV-induced skin cell damage.
References
- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 2. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling | Semantic Scholar [semanticscholar.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) this compound Ameliorates UV-induced Skin Cell Damages via [research.amanote.com]
MHY1485: A Technical Guide to its Discovery, Synthesis, and Application in mTOR Signaling and Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound MHY1485, a potent, cell-permeable activator of the mammalian target of rapamycin (mTOR) and an inhibitor of autophagy. This compound has emerged as a valuable tool for studying the intricate interplay between mTOR signaling and autophagic processes. This document details the discovery of this compound, its mechanism of action, a summary of its synthesis, and detailed experimental protocols for its application in cell biology research. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using diagrams.
Discovery and Background
This compound, with the chemical name 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, is a small molecule that was identified as a novel activator of mTOR.[1] Its discovery was significant as most pharmacological modulators of the mTOR pathway until that point were inhibitors. This compound's ability to activate mTOR signaling provided researchers with a new chemical probe to investigate the downstream consequences of mTOR activation in various cellular processes, most notably autophagy.[2]
Subsequent studies have demonstrated that this compound exerts a potent inhibitory effect on autophagy by impairing the fusion of autophagosomes with lysosomes, a critical step in the autophagic degradation pathway.[2][3] This dual activity as an mTOR activator and autophagy inhibitor makes this compound a unique tool for dissecting the complex and often reciprocal regulation between these two fundamental cellular processes. Its utility has been demonstrated in various research areas, including cancer biology, neurobiology, and reproductive medicine.[4]
Chemical and Physical Properties of this compound [1][4]
| Property | Value |
| Molecular Formula | C₁₇H₂₁N₇O₄ |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 326914-06-1 |
| Appearance | Pale yellow solid |
| Purity | >98% |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store lyophilized powder at room temperature. Once in solution, store at -20°C. |
Mechanism of Action
This compound's primary mechanism of action involves the activation of the mTOR signaling pathway.[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2. This compound has been shown to increase the phosphorylation of mTOR at Ser2448, a marker of its activation, as well as the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[5]
The activation of mTOR by this compound leads to the inhibition of autophagy.[2] Autophagy is a cellular self-degradation process that is essential for removing damaged organelles and protein aggregates, and for maintaining cellular homeostasis. The inhibitory effect of this compound on autophagy is mediated through the suppression of the fusion between autophagosomes and lysosomes.[2][3] This blockade leads to an accumulation of autophagosomes within the cell, which can be observed as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[3]
Synthesis of this compound
This compound is a synthetic compound based on a morpholino triazine structure.[3] The synthesis generally involves a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core.
Synthesis Scheme:
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published studies.
Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for different cell lines.
Materials:
-
Cell line of interest (e.g., Ac2F rat hepatocytes, CT26 colon carcinoma, LLC Lewis lung carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO. For example, to prepare a 10 mM stock, dissolve 5 mg of this compound (MW: 387.4 g/mol ) in 1.29 mL of DMSO. Aliquot and store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete growth medium. Remove the old medium from the cells, wash with PBS if necessary, and add the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) depending on the experimental endpoint. For control cells, use a medium containing the same concentration of DMSO as the this compound-treated cells.
Quantitative Data on this compound Concentrations and Treatment Times
| Cell Line | Concentration Range | Treatment Time | Observed Effect | Reference |
| Ac2F (rat hepatocytes) | 1-10 µM | 1-12 h | Increased p-mTOR, increased LC3-II/I ratio | [3] |
| CT26 (murine colon carcinoma) | 1-10 µM | 24-72 h | Inhibition of cell growth | |
| LLC (Lewis lung carcinoma) | 1-10 µM | 24-72 h | Inhibition of cell growth | |
| Human Ovarian Tissue | 1-20 µM | 2-3 h | Increased p-mTOR, p-S6K1, and p-rpS6 | [6] |
Western Blot Analysis of mTOR Signaling and Autophagy
This protocol allows for the detection of changes in protein expression and phosphorylation states following this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Effects of this compound on Key Proteins
| Protein | Cell Line | This compound Concentration | Treatment Time | Observed Change | Reference |
| p-mTOR (Ser2448) | Ac2F | 2 µM | 1 h | ~2.5-fold increase | [3] |
| LC3-II/I Ratio | Ac2F | 2 µM | 6 h | ~3-fold increase | [3] |
| p-S6K1 | Human Ovarian Tissue | 10 µM | 3 h | Significant increase | [6] |
| p62 | BoMac | 2 µM | 24.5 h | Increased protein abundance | [7] |
Conclusion
This compound is a valuable and versatile research tool for investigating the roles of mTOR signaling and autophagy in cellular physiology and pathology. Its ability to activate mTOR and concurrently inhibit a late stage of autophagy provides a unique experimental paradigm. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling further discoveries in the complex and interconnected fields of cell growth, metabolism, and degradation. Researchers are encouraged to consult the primary literature for further details and specific applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 6. 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine [myskinrecipes.com]
- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on MHY1485 and Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule widely recognized as an activator of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1] This technical guide provides an in-depth overview of the foundational research on this compound, with a specific focus on its effects on cell proliferation. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. While initially characterized as an mTOR activator and an inhibitor of autophagy by blocking the fusion of autophagosomes and lysosomes, recent studies have revealed a more complex role for this compound in cell proliferation, including paradoxical anti-proliferative effects in certain cancer cell lines, particularly when used in combination with other therapeutic agents.[2][3] This guide aims to equip researchers with a comprehensive understanding of this compound's mechanisms of action to facilitate further investigation and potential therapeutic applications.
Core Concepts: this compound's Mechanism of Action
This compound is a synthetic compound that activates the mTOR signaling pathway.[1] mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes including cell growth, proliferation, and autophagy.[1] this compound has been shown to suppress autophagy by activating mTOR and inhibiting the fusion between autophagosomes and lysosomes.[1]
Paradoxically, despite its role as an mTOR activator which is typically associated with promoting cell growth, this compound has demonstrated anti-proliferative and radiosensitizing effects in various cancer cell lines.[2][3][4] This suggests that this compound may have mechanisms of action distinct from its established role in mTOR activation or that the consequences of mTOR hyperactivation can be context-dependent, leading to outcomes like apoptosis and senescence.[3]
Quantitative Data on Cell Proliferation
The following tables summarize the quantitative effects of this compound on the proliferation of various cancer cell lines as reported in foundational studies.
Table 1: Effect of this compound on Murine Colon Carcinoma (CT26) Cell Growth
| Treatment | Concentration (µM) | Observation | Reference |
| This compound alone | 5 | Significantly delayed cell growth compared to no treatment. | [3] |
| This compound alone | 10 | Significantly delayed cell growth compared to no treatment. | [3] |
| This compound + Radiation (6 Gy) | 1 | Significantly delayed cell growth compared to radiation alone. | [3] |
| This compound + Radiation (6 Gy) | 5 | Significantly delayed cell growth compared to radiation alone. | [3] |
| This compound + Radiation (6 Gy) | 10 | Significantly delayed cell growth compared to radiation alone. | [3] |
Table 2: Effect of this compound on Lewis Lung Carcinoma (LLC) Cell Growth
| Treatment | Concentration (µM) | Observation | Reference |
| This compound alone | ≥ 1 | Significantly delayed cell growth under both non-irradiation and irradiation conditions. | [2][3] |
| This compound | - | Showed greater growth inhibitory effects with LLC than with CT26, suggesting LLC is more sensitive. | [2][3] |
Table 3: Effect of this compound on Human Hepatocellular Carcinoma (HepG2) Cells
| Treatment | Observation | Reference |
| This compound | Can inhibit the proliferation and growth of liver cancer cells. | [2] |
| This compound + Adriamycin (ADM) | Effectively inhibits the tolerance of HepG2/ADM cells to ADM and enhances the efficacy of ADM. | [2][5] |
Signaling Pathways and Experimental Workflows
This compound-Modulated mTOR Signaling Pathway
This compound activates the mTOR pathway, which in turn influences several downstream effectors that regulate cell proliferation, growth, and autophagy.
Caption: this compound activates mTORC1, promoting cell growth and inhibiting autophagy.
Experimental Workflow: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cell viability in response to this compound using an MTT assay.
Detailed Experimental Protocols
Cell Proliferation and Viability (MTT Assay)
This protocol is a widely used method for assessing the cytotoxic effects of compounds on cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (and/or other compounds like Adriamycin or radiation) and a vehicle control (DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for mTOR Signaling Pathway Proteins
This protocol allows for the detection and quantification of key proteins in the mTOR signaling cascade.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-S6K1, anti-phospho-S6K1, anti-4E-BP1, anti-phospho-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis in cells treated with this compound.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired duration. Include both untreated (negative) and positive controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[6]
Conclusion
This compound presents a complex and multifaceted profile in the context of cell proliferation. While its primary role as an mTOR activator would suggest a pro-proliferative effect, a growing body of evidence demonstrates its capacity to inhibit the growth of cancer cells, induce apoptosis and senescence, and act as a radiosensitizer. This technical guide provides a foundational understanding of this compound, summarizing key data and experimental approaches. Further research is warranted to fully elucidate the context-dependent mechanisms that govern its paradoxical effects on cell proliferation, which will be crucial for its potential development as a therapeutic agent.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes adriamycin sensitivity in HepG2 cells by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MHY1485: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (mTOR), a crucial serine/threonine protein kinase.[1] It plays a significant role in regulating cell growth, proliferation, metabolism, and survival.[1] In addition to its role as an mTOR activator, this compound is also recognized for its potent inhibition of autophagy by preventing the fusion of autophagosomes with lysosomes.[2][3] This dual activity makes this compound a valuable tool for in vitro studies aimed at elucidating the complex roles of mTOR signaling and autophagy in various cellular processes and disease models.
Mechanism of Action
This compound activates the mTOR signaling pathway, leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[4][5] This activation is observed through an increase in phosphorylated mTOR (p-mTOR) levels.[4] Concurrently, this compound inhibits the final stage of autophagy, resulting in the accumulation of autophagosomes and the autophagy-related protein LC3-II.[3][4][6] This blockade of autophagic flux is independent of its mTOR-activating function.
Data Summary
The following table summarizes the effective concentrations and observed in vitro effects of this compound across various cell lines as reported in the literature.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Ac2F (rat hepatocytes) | 2 µM | 6 hours | Inhibition of starvation-induced autophagic flux. | [7] |
| Ac2F (rat hepatocytes) | 1-10 µM | 1 hour | Increased phosphorylation of mTOR and 4E-BP1. | [7] |
| HT-29 | 10 nM - 10 µM | 48 hours | Dose-dependent increase in miR-212 expression. | [4] |
| RSC96 | 10 µM | 1-2 days | Increased phospho-mTOR, phospho-S6K1, and NGF expression. | [4] |
| H9C2 | 5 µM | Not Specified | Abrogated the effects of Tanshinone IIA on LC3. | [4] |
| Human Ovarian Tissue | 1-10 µM | 3 hours | Dose-dependent increase in phosphorylation of mTOR and rpS6. | [5][8] |
| CT26 & LLC (murine tumor cells) | 1-10 µM | Up to 5 days | Inhibition of tumor cell growth, alone and in combination with radiation. | [9][10][11] |
| Skin Keratinocytes | 10 µM | 30 minutes | Activation of mTOR, evidenced by phosphorylation of mTOR, S6K1, and Akt. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.[1]
-
Reconstitution: To prepare a stock solution (e.g., 15 mM), reconstitute 5 mg of this compound powder in 0.86 mL of dimethyl sulfoxide (DMSO).[1]
-
Storage: Store the stock solution at -20°C for up to 3 months.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Protocol 2: In Vitro Treatment of Cultured Cells
The optimal concentration and incubation time for this compound treatment will vary depending on the cell type and the specific experimental goals.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Starvation (Optional): For studies focusing on mTOR activation, it may be beneficial to starve the cells in a serum-free medium (e.g., warm PBS) prior to treatment to reduce basal mTOR activity.[12]
-
Treatment: Dilute the this compound stock solution to the desired final concentration in a complete culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium. A DMSO-only control should be run in parallel.
-
Incubation: Incubate the cells for the desired period (ranging from 1 hour to several days) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
This protocol is designed to assess the phosphorylation status of mTOR and its downstream targets.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.[4] Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.5% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, rpS6, or other targets of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Assessment of Autophagy Inhibition (LC3-II Accumulation)
This protocol measures the accumulation of LC3-II, a marker for autophagosomes, to confirm the inhibitory effect of this compound on autophagy.
-
Cell Treatment: Treat cells with this compound as described in Protocol 2. For a positive control for autophagic flux inhibition, cells can be treated with bafilomycin A1 (10 nM) or chloroquine (100 µM) for the final 1-2 hours of the this compound incubation.[7]
-
Western Blotting: Perform Western blot analysis as described in Protocol 3, using a primary antibody specific for LC3. The accumulation of the lipidated form, LC3-II (which runs at a lower molecular weight), indicates the inhibition of autophagosome degradation.
-
Quantification: The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin) can be quantified to assess the degree of autophagy inhibition.[7]
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 6. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal MHY1485 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule that acts as an activator of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] It functions by targeting the ATP domain of mTOR, leading to the activation of its downstream signaling pathways.[3] Concurrently, this compound is known to inhibit autophagy by suppressing the fusion between autophagosomes and lysosomes.[3][4] The pleiotropic effects of this compound make it a valuable tool in various research areas, including cancer biology, neurobiology, and aging. However, the optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. These application notes provide a comprehensive guide and detailed protocols for determining the optimal this compound concentration for your cell culture experiments.
Introduction to this compound and the mTOR Pathway
The mTOR protein is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][5]
-
mTORC1 is a master regulator of cell growth, responding to a variety of environmental cues such as growth factors, amino acids, energy levels, and oxygen.[2] Activation of mTORC1 promotes protein synthesis by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6]
-
mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeleton organization.[2] It phosphorylates and activates several members of the AGC kinase family, including Akt.[2][5]
This compound activates both mTORC1 and mTORC2 signaling cascades.[7] Its ability to modulate these fundamental cellular processes has led to its use in a wide range of in vitro studies.
This compound Signaling Pathway
Caption: this compound activates mTORC1 and mTORC2, influencing downstream pathways.
Quantitative Data Summary
The effective concentration of this compound is highly cell-type dependent. The following table summarizes reported concentrations and their observed effects in various cell lines.
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| HT-29 | 10 nM - 10 µM | 48 h | Dose-dependent increase in miR-212 expression. | [6] |
| RSC96 | 10 µM | 1 - 2 days | Increased phospho-mTOR (Ser2448), phospho-S6K1 (Thr389), and NGF expression. | [6] |
| H9C2 | 5 µM | Not Specified | Abrogated the effects of Tanshinone IIA on LC3. | [6] |
| Ac2F (rat hepatocytes) | 0.5 - 2 µM | 1 h / 6 h | Increased phosphorylation of mTOR (Ser2448) and 4E-BP1. | [6][8] |
| CT26 (murine colon carcinoma) | 1 - 10 µM | 24 h (pre-irradiation) | Delayed cell growth; 10 µM selected for further experiments. | [9][10] |
| LLC (Lewis lung carcinoma) | 1 - 10 µM | 24 h (pre-irradiation) | Significantly delayed cell growth; more sensitive than CT26. | [9][10] |
| C2C12 (mouse myoblasts) | 10 µM | 24 h | Effective for mTORC activation. | [11] |
| Human Ovarian Tissue | 1 - 10 µM | 3 h | Dose-dependent increase in phosphorylation of mTOR and rpS6. | [12] |
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[1][13] To prepare a stock solution (e.g., 10 mM or 15 mM), reconstitute the lyophilized powder in the appropriate volume of DMSO.[1] For example, for a 15 mM stock, reconstitute 5 mg of this compound (MW: 387.4 g/mol ) in 0.86 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 50°C water bath and ultrasonication can aid in solubilization.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.[1][13]
II. Determining Optimal this compound Concentration: A Step-by-Step Guide
This protocol provides a general framework for determining the optimal this compound concentration for your specific cell line and experimental goals.
Caption: Workflow for determining the optimal this compound concentration.
Step 1: Literature Review and Range Selection
-
Begin by searching for publications that have used this compound in your cell line of interest or a similar cell type.[14] This will provide a starting point for a concentration range to test.
-
Based on the data summary table above, a common starting range is between 1 µM and 10 µM.
Step 2: Dose-Response Experiment (Cell Viability/Proliferation Assay)
Objective: To determine the concentration range of this compound that is not cytotoxic to your cells.
Protocol:
-
Plate your cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your complete cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO) at the highest concentration used for dilution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess cell viability or proliferation using a standard method such as MTT, WST-1, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Plot the cell viability against the this compound concentration to identify the concentration at which viability begins to decrease.
Step 3: Western Blot Analysis of mTOR Pathway Activation
Objective: To confirm that this compound is activating the mTOR pathway in your cells at non-toxic concentrations.
Protocol:
-
Plate your cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with a range of non-toxic this compound concentrations (determined in Step 2) for a shorter time course (e.g., 1, 3, 6, or 24 hours).[6][8] Include a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[6]
-
Probe the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-rpS6, and total rpS6.[6][12] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the fold-change in phosphorylation relative to the total protein and the vehicle control.
Step 4: Functional Assay
Objective: To assess the effect of this compound on a specific cellular process of interest.
-
The choice of functional assay will depend on your research question. Examples include:
-
Autophagy Assay: Measure the accumulation of LC3-II by Western blot or fluorescence microscopy.[4][6]
-
Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Gene Expression Analysis: Use qRT-PCR to measure changes in the expression of target genes.
-
Step 5: Data Analysis and Optimal Concentration Determination
-
Synthesize the data from the viability, Western blot, and functional assays.
-
The optimal concentration of this compound will be the lowest concentration that produces a robust activation of the mTOR pathway and the desired functional effect without causing significant cytotoxicity.[14]
Conclusion
Determining the optimal this compound concentration is a critical step for obtaining reliable and reproducible data. By following the systematic approach outlined in these application notes, researchers can confidently identify the appropriate concentration for their specific cell culture system and experimental design. It is important to remember that the ideal concentration may vary, and empirical determination is always recommended.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. mTOR REGULATES THE PROLIFERATION AND DIFFERENTIATION OF TENDON STEM CELLS: AN IN VITRO STUDY • JARLIFE [jarlife.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of mTORC Agonism via this compound with and without Rapamycin on C2C12 Myotube Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 13. tribioscience.com [tribioscience.com]
- 14. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for M-H-Y-1485 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2][3] Concurrently, this compound acts as an inhibitor of autophagy by impeding the fusion of autophagosomes with lysosomes.[1][2] These dual activities make this compound a valuable tool for investigating the intricate roles of mTOR signaling and autophagy in various physiological and pathological processes in vivo. This document provides detailed application notes and protocols for the effective use of this compound in animal studies, with a focus on mice, the most commonly used model in the available literature.
Mechanism of Action
This compound activates the mTOR signaling pathway, leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[1] The activation of mTORC1 by this compound is central to its function. By activating mTOR, this compound promotes cell growth and proliferation and suppresses autophagy. Its inhibitory effect on autophagy is characterized by the accumulation of LC3-II and the enlargement of autophagosomes, resulting from the blockage of their fusion with lysosomes.[1][2]
Signaling Pathway of this compound
Caption: this compound activates mTORC1 signaling and inhibits autophagy.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound.
Table 1: In Vivo Dosage and Administration
| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Study Duration | Reference |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 days | --INVALID-LINK-- |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | 11 days | --INVALID-LINK-- |
Table 2: Observed In Vivo Effects of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mice | 10 mg/kg | 2 days | Suppressed autophagy induced by follicle-stimulating hormone (FSH) treatment. | --INVALID-LINK-- |
| Mice | 10 mg/kg | 11 days | Provided a neuroprotective effect on ganglion cells in a streptozotocin-induced diabetic retinopathy model.[4] | --INVALID-LINK-- |
| Mice | Not specified | Not specified | Increased ovarian weights, restored endocrine function, and promoted primordial follicle development.[3] | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.
-
To prepare the final injection solution, follow the volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of the final solution:
-
Start with 100 µL of the 20 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
The final concentration of this compound in this example would be 2 mg/mL. Adjust the stock concentration or volumes as needed to achieve the desired final concentration for injection.
-
It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, warming and/or sonication can be used to aid dissolution.
In Vivo Administration Protocol (Mouse Model)
Materials:
-
Appropriate mouse strain for the study
-
Prepared this compound injection solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% Ethanol for disinfection
Protocol:
-
Weigh each mouse to determine the precise injection volume.
-
Calculate the required volume of this compound solution based on the desired dosage (e.g., 10 mg/kg) and the concentration of the prepared solution.
-
Example Calculation: For a 25 g mouse and a 10 mg/kg dose, the required dose is 0.25 mg. If the solution concentration is 2 mg/mL, the injection volume would be 125 µL.
-
-
Restrain the mouse securely.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Perform an intraperitoneal (i.p.) injection, being careful to avoid puncturing internal organs.
-
Monitor the animals for any immediate adverse reactions.
-
Follow the predetermined dosing schedule for the duration of the study.
Experimental Workflow for an In Vivo this compound Study
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. mTOR-dependent dysregulation of autophagy contributes to the retinal ganglion cell loss in streptozotocin-induced diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Phosphorylated mTOR (p-mTOR) Following MHY1485 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] It exists in two distinct complexes, mTORC1 and mTORC2, which are activated by various upstream signals such as growth factors and nutrients.[2][3] MHY1485 is a potent, cell-permeable small molecule that activates mTOR, making it a valuable tool for studying mTOR signaling pathways.[1][4][5] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the phosphorylation of mTOR at key residues (Ser2448 and Ser2481) using Western blotting. This method is essential for researchers investigating the efficacy of mTOR activators and elucidating the downstream effects of mTOR activation.
mTOR Signaling Pathway Activation by this compound
This compound activates mTOR, which in turn phosphorylates a host of downstream substrates to promote anabolic processes and inhibit catabolic processes like autophagy.[6][7] The diagram below illustrates a simplified mTOR signaling pathway, highlighting the central role of mTORC1 and its downstream effectors.
Caption: this compound activates mTORC1, promoting protein synthesis and inhibiting autophagy.
Experimental Protocol
This protocol outlines the steps for this compound treatment, sample preparation, and Western blot analysis to detect p-mTOR.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, to make a 15 mM stock, reconstitute 5 mg of this compound in 0.86 mL of DMSO.[1] Store the stock solution at -20°C.
-
Treatment: The working concentration and duration of this compound treatment may vary depending on the cell line and desired effect.[1] A typical starting point is to treat cells with 1-10 µM this compound for 1 to 6 hours.[4][7] A dose-response and time-course experiment is recommended to determine the optimal conditions. Include a vehicle control (DMSO) in your experimental setup.
II. Protein Extraction (Lysis)
-
Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[8]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A modified RIPA buffer is often recommended for phosphoprotein analysis as it can solubilize nuclear membranes.[9][10] It is crucial to add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[11][12]
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.[8][12] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 15-30 minutes with occasional vortexing.[13] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][13]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with 4x or 6x Laemmli sample buffer.[13] Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][14]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the high molecular weight mTOR protein (~289 kDa).[15] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16] This can be done using a wet or semi-dry transfer system.
V. Immunoblotting
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature.[16][17] For phosphoprotein detection, it is recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST), as milk contains phosphoproteins that can increase background noise.[11][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8][17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (V.3) three times with TBST.
VI. Detection
-
Signal Development: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed for total mTOR and a loading control (e.g., β-actin or GAPDH) to normalize the p-mTOR signal.
Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | ||
| Concentration | 1-10 µM[4][19] | Optimal concentration should be determined empirically for each cell line. |
| Duration | 1-6 hours[4][7] | Time-course experiments are recommended. |
| Protein Loading | ||
| Amount per lane | 20-40 µg | Ensure equal loading across all lanes. |
| Primary Antibodies | ||
| Phospho-mTOR (Ser2448) | 1:1000 dilution[20][21] | Dilution may vary based on antibody manufacturer and batch. |
| Phospho-mTOR (Ser2481) | 1:500 - 1:2000 dilution[22][23] | Dilution may vary based on antibody manufacturer and batch. |
| Total mTOR | 1:500 - 1:1000 dilution[24][25] | Used for normalization of the p-mTOR signal. |
| Loading Control (e.g., β-actin) | Varies by manufacturer | Ensure consistent expression across treatment conditions. |
| Antibody Incubation | ||
| Primary Antibody | Overnight at 4°C[8][17] | Promotes specific binding. |
| Secondary Antibody | 1 hour at room temperature[8] | |
| Blocking Buffer | ||
| Composition | 5% BSA in TBST[11][18] | Avoid using milk for phosphoprotein detection. |
Western Blot Workflow
The diagram below provides a visual representation of the key steps in the Western blot protocol.
Caption: Workflow for Western blot analysis of p-mTOR after this compound treatment.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 20. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-mTOR (Ser2448) antibody (67778-1-Ig) | Proteintech [ptglab.com]
- 22. Phospho-mTOR (Ser2481) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-mTOR (Ser2481) Polyclonal Antibody (PA5-104898) [thermofisher.com]
- 24. mTOR Antibody (#2972) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 25. mTOR antibody (20657-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for LC3 Turnover Assay Using MHY1485 to Measure Autophagic Flux
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing MHY1485 in conjunction with an LC3 turnover assay to accurately measure autophagic flux. This methodology is critical for researchers investigating the intricate processes of autophagy and for professionals in drug development targeting pathways involving cellular degradation and recycling.
Introduction to Autophagic Flux and this compound
Autophagy is a fundamental cellular process responsible for the degradation of cytoplasmic components through the lysosomal pathway.[1][2][3] This dynamic process, often referred to as autophagic flux, involves the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic material and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded.[1][2][3] A key protein in this process is Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is converted from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon recruitment to the autophagosome membrane. The amount of LC3-II is therefore a reliable indicator of the number of autophagosomes.
However, an accumulation of LC3-II alone is ambiguous; it can signify either an induction of autophagy or a blockage in the degradation pathway. To resolve this, an LC3 turnover assay is employed, which measures the change in LC3-II levels in the presence and absence of a lysosomal inhibitor. This allows for a true measurement of autophagic flux.
This compound is a potent, cell-permeable activator of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[4] Interestingly, this compound also inhibits the fusion of autophagosomes with lysosomes.[1][2][3][5] This dual function makes it a valuable tool for studying autophagic flux, as it leads to the accumulation of LC3-II and enlarged autophagosomes, providing a clear and measurable endpoint.[1][2][3]
Signaling Pathway of this compound in Autophagy Regulation
Caption: this compound activates mTOR, inhibiting autophagy initiation, and blocks autophagosome-lysosome fusion.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: This protocol is optimized for Ac2F rat hepatocytes, but can be adapted for other cell lines such as H9c2 cardiomyocytes.[6]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute to the desired final concentration in culture medium. A typical working concentration is 2 µM.[7]
-
Induction of Autophagy (Optional): To study the effect of this compound on induced autophagy, cells can be starved by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) or Hank's Balanced Salt Solution (HBSS) for a specified period (e.g., 6 hours).[7]
-
Lysosomal Inhibition (for flux measurement): To measure autophagic flux, treat cells with a lysosomal inhibitor in the final hours of the experiment.
Experimental Workflow
Caption: Workflow for LC3 turnover assay using this compound.
2. Western Blot Analysis for LC3 Turnover
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (e.g., 12-15%). Transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or the amount of LC3-II normalized to the loading control is calculated. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
3. Confocal Microscopy for Autophagosome Visualization
-
Transfection: For visualization of autophagosomes, cells can be transfected with a plasmid expressing GFP-LC3 or a tandem mCherry-GFP-LC3 construct.
-
Lysosome Staining: To observe the co-localization of autophagosomes and lysosomes, cells can be stained with a lysosomotropic dye such as LysoTracker Red.
-
Fixation and Imaging:
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde.
-
Mount coverslips onto slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a confocal microscope. GFP-LC3 will appear as puncta representing autophagosomes. In cells with tandem mCherry-GFP-LC3, autophagosomes will appear yellow (mCherry and GFP positive), while autolysosomes will be red (mCherry positive, GFP quenched by acidic pH).
-
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell or the co-localization between LC3 and LysoTracker signals to assess the inhibition of autophagosome-lysosome fusion by this compound.
Data Presentation
Table 1: Effect of this compound on LC3-II/LC3-I Ratio
| Treatment | Concentration | Duration | Cell Type | LC3-II/LC3-I Ratio (Normalized to Control) | Reference |
| This compound | 2 µM | 6 h | Ac2F | ~2.5 | [7] |
| This compound | 5 µM | 6 h | Ac2F | ~3.0 | [7] |
| This compound | 10 µM | 6 h | Ac2F | ~3.5 | [7] |
| Rapamycin (Positive Control) | 5 µM | 6 h | Ac2F | ~2.0 | [7] |
Table 2: Autophagic Flux Measurement with this compound and Lysosomal Inhibitors
| Condition | This compound (2 µM, 6h) | Bafilomycin A1 (10 nM, 1h) | LC3-II/LC3-I Ratio (Normalized to Untreated) | Autophagic Flux (Difference in LC3-II/LC3-I Ratio) | Reference |
| Control | - | - | 1.0 | N/A | [7] |
| BafA1 only | - | + | ~3.5 | 2.5 | [7] |
| This compound only | + | - | ~2.5 | N/A | [7] |
| This compound + BafA1 | + | + | ~4.0 | 1.5 | [7] |
| Starvation | - | - | ~2.0 | N/A | [7] |
| Starvation + BafA1 | - | + | ~6.0 | 4.0 | [7] |
| Starvation + this compound | + | - | ~3.0 | N/A | [7] |
| Starvation + this compound + BafA1 | + | + | ~4.5 | 1.5 | [7] |
Note: The numerical values in the tables are approximate and based on densitometric analysis from the cited literature. Actual results may vary depending on experimental conditions.
Interpretation of Results
-
Increased LC3-II with this compound alone: This indicates an accumulation of autophagosomes due to the blockage of their fusion with lysosomes.[1]
-
Autophagic Flux Calculation: The difference in the amount of LC3-II between samples treated with and without a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) represents the amount of LC3-II that is delivered to the lysosomes for degradation, which is a measure of autophagic flux.[8]
-
Reduced Autophagic Flux with this compound: In the presence of this compound, the difference in LC3-II levels with and without a lysosomal inhibitor is smaller compared to the control condition, indicating that this compound suppresses autophagic flux.[1][6] This is observed under both basal and starvation-induced autophagy.[1]
-
Confocal Microscopy: A decrease in the co-localization of GFP-LC3 puncta with LysoTracker staining in this compound-treated cells visually confirms the inhibition of autophagosome-lysosome fusion.[1][2]
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to modulate and accurately measure autophagic flux, leading to a deeper understanding of this critical cellular process.
References
- 1. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. [PDF] Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Autophagy Markers with MHY1485
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The mechanistic target of rapamycin (mTOR) is a key negative regulator of autophagy.[1][2][3] MHY1485 is a potent, cell-permeable small molecule that activates the mTOR signaling pathway.[4] Interestingly, while mTOR activation typically suppresses the initiation of autophagy, this compound has been shown to inhibit a later stage of the autophagic process. Specifically, it blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.[5][6][7] This unique mechanism makes this compound a valuable tool for studying autophagic flux.
Immunofluorescence staining of key autophagy markers, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1), is a widely used technique to visualize and quantify autophagic activity.[8][9][10] This document provides detailed protocols for immunofluorescence staining of these markers in cells treated with this compound, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
This compound and Its Effect on Autophagy Markers
This compound activates mTOR, which would be expected to suppress autophagy. However, studies have revealed a more complex role. Treatment of cells with this compound leads to an accumulation of LC3-II, the lipidated form of LC3 that is recruited to autophagosome membranes.[5][11] This accumulation is not due to an increase in autophagy induction but rather a blockage of autophagic flux at the terminal stage, preventing the degradation of autophagosomes.[5][6] Consequently, p62, a protein that is normally degraded during autophagy, also accumulates.[12]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in autophagy markers upon treatment with this compound. The data is compiled from various studies and represents typical outcomes.
Table 1: Effect of this compound on LC3-II Levels
| Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) | LC3 Puncta per Cell (Fold Change vs. Control) | Reference |
| This compound (2 µM, 6h) | ~2.5 - 3.5 | Significant Increase | [5][11] |
| This compound (5 µM, 1h) | Increased | Not specified | [11] |
| This compound + Starvation | Higher than starvation alone | Increased colocalization with lysosomes is inhibited | [5][11] |
Table 2: Effect of this compound on p62/SQSTM1 Levels
| Treatment | p62/SQSTM1 Protein Level (Fold Change vs. Control) | p62/SQSTM1 Puncta per Cell (Fold Change vs. Control) | Reference |
| This compound (2 µM, 6h) | ~1.5 - 2.0 | Significant Increase | [12] |
| This compound (various conc.) | No significant change or slight increase | Not specified | [5][6] |
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway and this compound Action
Caption: mTOR signaling pathway and the dual inhibitory effect of this compound on autophagy.
Immunofluorescence Staining Workflow
Caption: A streamlined workflow for immunofluorescence staining of autophagy markers.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, MEFs, Ac2F rat hepatocytes) and culture medium.
-
This compound: (e.g., from Cell Signaling Technology, #14597). Prepare a stock solution in DMSO.[4]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-LC3B (e.g., Cell Signaling Technology, #2775)
-
Mouse anti-p62/SQSTM1 (e.g., Cell Signaling Technology, #5114)[13]
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Glass coverslips and slides.
Protocol: Immunofluorescence Staining for LC3 and p62
This protocol is adapted from established methods for detecting autophagy markers by immunofluorescence.[14][15][16][17]
1. Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentration of this compound (e.g., 2-10 µM) or vehicle (DMSO) for the specified duration (e.g., 1-6 hours). Include positive (e.g., starvation) and negative controls.
2. Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary antibodies (anti-LC3B and anti-p62) in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the blocking buffer (a typical starting dilution is 1:500).
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
4. Mounting and Imaging:
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using a drop of mounting medium containing DAPI.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the stained cells using a confocal microscope. Capture images using appropriate laser lines and filters for DAPI (blue), Alexa Fluor 488 (green for LC3), and Alexa Fluor 594 (red for p62).
Image Analysis and Quantification
Quantification of autophagy is crucial for interpreting the results.[18][19]
-
LC3 and p62 Puncta: Count the number of distinct fluorescent puncta per cell. An increase in the number and size of LC3 and p62 puncta in this compound-treated cells compared to the control is indicative of autophagy inhibition.
-
Colocalization: Analyze the colocalization between LC3 and p62 puncta. This compound treatment is expected to increase the colocalization of these two markers within the accumulated autophagosomes.
-
Software: Utilize image analysis software such as ImageJ/Fiji or specialized microscopy software to automate the quantification of puncta and colocalization for an unbiased analysis.
Troubleshooting
-
High Background: Insufficient blocking, inadequate washing, or high antibody concentrations. Optimize blocking time and washing steps, and titrate antibody concentrations.
-
Weak or No Signal: Inactive antibodies, insufficient permeabilization, or low protein expression. Use fresh antibodies, optimize permeabilization time, and ensure the cell type expresses the target proteins at detectable levels.
-
Non-specific Staining: Cross-reactivity of antibodies or presence of endogenous fluorescent molecules. Include appropriate controls (e.g., secondary antibody only) and use high-quality, validated antibodies.
Conclusion
The use of this compound in conjunction with immunofluorescence staining for LC3 and p62 provides a robust system for investigating the later stages of autophagy. By activating mTOR and simultaneously blocking autophagosome-lysosome fusion, this compound induces a measurable accumulation of autophagosomes, which can be effectively visualized and quantified. The protocols and guidelines presented here offer a comprehensive framework for researchers to employ this valuable tool in their studies of autophagy and its role in health and disease.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 3. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. SQSTM1/p62 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteolysis.jp [proteolysis.jp]
- 17. Detection of p62/SQSTM1 Aggregates in Cellular Models of CCM Disease by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
Application Notes and Protocols: MHY1485 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY1485 is a small molecule compound that has garnered significant interest in cancer research for its multifaceted effects on fundamental cellular processes. Initially identified as a potent activator of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism, subsequent studies have revealed a more complex pharmacological profile.[1] this compound also functions as an inhibitor of autophagy by preventing the fusion of autophagosomes with lysosomes.[2][3] This dual activity makes it a valuable tool for investigating the intricate interplay between cell growth, proliferation, and programmed cell death in various cancer models.
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, summarizing its mechanism of action, effects on cellular pathways, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its primary effects through two distinct but interconnected mechanisms:
-
mTOR Activation: this compound directly binds to and activates mTOR, a serine/threonine kinase that is a central component of two distinct protein complexes, mTORC1 and mTORC2.[4][5] Activation of mTOR signaling promotes protein synthesis, cell growth, and proliferation.[1][6] This is evidenced by the increased phosphorylation of mTOR at Ser-2448 and its downstream effectors, such as S6K1 and Akt.[4]
-
Autophagy Inhibition: this compound disrupts the late stages of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[2][3] This leads to an accumulation of autophagosomes and a blockage of the cellular recycling process that is often upregulated in cancer cells to survive stress.
The interplay of these actions can lead to various cellular outcomes depending on the cancer cell type and experimental conditions.
Applications in Cancer Cell Line Research
This compound has been utilized in a variety of cancer cell lines to investigate its potential as a therapeutic agent, both alone and in combination with other treatments.
-
Inhibition of Cancer Cell Growth: Despite being an mTOR activator, this compound has been shown to inhibit the growth and colony formation of several cancer cell lines, including murine CT26 colon carcinoma and Lewis Lung Carcinoma (LLC).[7][8] This suggests that its anti-proliferative effects may, in some contexts, be independent of or override its mTOR-activating properties.
-
Induction of Apoptosis and Senescence: this compound has been demonstrated to enhance apoptosis (programmed cell death) and cellular senescence in tumor cells, particularly when combined with radiation.[7][8] This effect is associated with increased oxidative stress and endoplasmic reticulum (ER) stress.[9]
-
Sensitization to Chemotherapy and Radiotherapy: A significant application of this compound is its ability to sensitize cancer cells to conventional therapies. It has been shown to enhance the efficacy of adriamycin in adriamycin-resistant liver cancer cells and to increase the radiosensitivity of tumor cells.[8][9]
-
Modulation of the Tumor Microenvironment: In combination with radiation, this compound can promote immunogenic cell death (ICD), leading to an enhanced anti-cancer immune response.[10] This includes increased levels of pro-inflammatory cytokines and infiltration of CD8+ T cells into the tumor.[10]
Data Summary
The following tables summarize the quantitative data on the effects of this compound in various cancer cell line studies.
| Cell Line | Treatment | Concentration(s) | Observed Effects | Reference(s) |
| CT26 (murine colon carcinoma) | This compound alone | 5 µM, 10 µM | Significantly delayed cell growth. | [8][9] |
| CT26 (murine colon carcinoma) | This compound + Radiation (6 Gy) | 1 µM, 5 µM, 10 µM | Significantly delayed cell growth compared to radiation alone. | [8][9] |
| LLC (murine Lewis lung carcinoma) | This compound alone | ≥ 1 µM | Significantly delayed cell growth. | [8][9] |
| LLC (murine Lewis lung carcinoma) | This compound + Radiation (6 Gy) | ≥ 1 µM | Significantly delayed cell growth compared to radiation alone. | [8][9] |
| HepG2/ADM (Adriamycin-resistant human liver cancer) | This compound + Adriamycin | Not specified | Enhanced sensitivity to Adriamycin. | [9] |
| Human Skin Keratinocytes and Fibroblasts | This compound + UV radiation | 1-50 µM | Attenuated UV-induced cell death. | [11] |
| HCT116 and Caco2 (human colorectal carcinoma) | This compound | 10 µM, 20 µM | Increased phosphorylation of mTOR. | [12] |
Note: Specific IC50 values for this compound are not consistently reported across the literature and appear to be highly cell-line dependent.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)[5]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in response to this compound treatment.[14]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Protocol 3: Flow Cytometry for Apoptosis Analysis
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.[1][15]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathways in cancer cells.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
Logical Relationship Diagram
References
- 1. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | Semantic Scholar [semanticscholar.org]
- 3. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound potentiates immunogenic cell death induction and anti-cancer immunity following irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mhy1485 in Ovarian Follicle Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of reproductive biology and medicine, the activation of dormant primordial ovarian follicles is a critical area of research, holding promise for treating infertility, particularly in patients with premature ovarian insufficiency (POI) or diminished ovarian reserve.[1][2] The mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of cell growth and proliferation and has been identified as a crucial player in the activation of primordial follicles.[3][4] mhy1485 is a potent, cell-permeable small molecule that functions as an activator of mTOR.[5][6] By targeting the ATP domain of mTOR, this compound initiates a signaling cascade that promotes the growth and development of ovarian follicles.[5][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in ovarian follicle activation research.
Mechanism of Action
This compound activates the mTOR signaling pathway, a central regulator of cell metabolism, growth, and proliferation.[8] mTOR forms two distinct protein complexes, mTORC1 and mTORC2. The activation of mTORC1 by this compound leads to the phosphorylation of several downstream targets, including ribosomal protein S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][6] The phosphorylation of S6K1 and its subsequent phosphorylation of ribosomal protein S6 (rpS6) are key events that promote ribosome biogenesis and protein synthesis, essential for cell growth.[3][9] In the context of the ovary, activation of this pathway in oocytes and surrounding granulosa cells is critical for breaking follicular dormancy and initiating growth.[3][10]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on ovarian follicle activation.
Table 1: In Vitro Effects of this compound on Mouse Ovarian Tissue
| Parameter | Control | 1 µM this compound | 3 µM this compound | 10 µM this compound | Reference |
| Ovarian Weight (mg) | ~0.4 | ~0.5 | ~0.6 | ~0.7 | [9][10] |
| Percentage of Growing Follicles (Primary and Secondary) | ~20% | Not specified | Not specified | ~40% | [9][10] |
| Phospho-mTOR Levels (relative to total mTOR) | Baseline | Increased | Increased | Maximally Increased | [9][10] |
| Phospho-S6K1 Levels (relative to total S6K1) | Baseline | Increased | Increased | Maximally Increased | [3][9] |
| Phospho-rpS6 Levels (relative to total rpS6) | Baseline | Increased | Increased | Maximally Increased | [3][9] |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Table 2: In Vitro and In Vivo Effects of this compound on Human Ovarian Tissue
| Parameter | Control | 10 µM this compound | Reference |
| Phospho-mTOR Levels (in vitro, 3h) | Baseline | Significantly Increased | [11] |
| Phospho-RPS6 Levels (in vitro, 3h) | Baseline | Significantly Increased | [11] |
| Graft Weight (in vivo, 1 month post-transplantation) | ~5 mg | ~15 mg | [11][12] |
| Number of Growing Follicles (in vivo) | Lower | Significantly Increased | [11][12] |
Signaling Pathway
References
- 1. Ovarian follicle activation - Wikipedia [en.wikipedia.org]
- 2. In Vitro Activation Early Follicles: From the Basic Science to the Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of Ovarian Follicle Growth following mTOR Activation: Synergistic Effects of AKT Stimulators | PLOS One [journals.plos.org]
- 4. doaj.org [doaj.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. Promotion of Ovarian Follicle Growth following mTOR Activation: Synergistic Effects of AKT Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
Application Notes and Protocols for Long-Term Treatment of Cerebral Organoids with MHY1485
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term in vitro treatment of human cerebral organoids with MHY1485, a potent mTOR activator. This document includes detailed protocols for organoid culture and drug treatment, quantitative data summarizing the expected effects of this compound, and a discussion of the underlying signaling pathways.
Introduction
Cerebral organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, have emerged as invaluable models for studying human brain development and disease.[1][2][3] The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of neurogenesis, including cell growth, proliferation, and differentiation.[4][5] Dysregulation of the mTOR pathway has been implicated in various neurological disorders.
This compound is a cell-permeable small molecule that activates the mTOR signaling pathway.[6] It has been shown to suppress autophagy by inhibiting the fusion of autophagosomes and lysosomes.[7][8] Studies have demonstrated that long-term treatment of cerebral organoids with this compound can promote neuronal maturation and increase organoid size and viability, making it a valuable tool for investigating the role of mTOR signaling in late-stage neural development.[4][5]
This compound: Mechanism of Action
This compound is a synthetic compound that functions as an activator of the mTOR (mammalian target of rapamycin) pathway.[6] mTOR is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which regulate a wide range of cellular processes including cell growth, proliferation, survival, and protein synthesis.[6] this compound has been shown to stimulate the phosphorylation of mTOR and its downstream effectors, such as ribosomal protein S6 (rpS6) and S6 kinase (S6K1).[9][10]
Furthermore, this compound has been identified as an inhibitor of autophagy.[7][8] Autophagy is a cellular degradation process essential for removing damaged organelles and protein aggregates.[7][8] this compound is believed to inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[7][8] This inhibition of autophagy is thought to be a consequence of mTOR activation, as mTOR is a key negative regulator of the autophagic process.[7]
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the reported effects of long-term this compound treatment on cerebral organoids.
Table 1: Effects of Long-Term (Day 10 to Day 120) this compound Treatment on Cerebral Organoid Size and Viability [4]
| Treatment | Concentration | Change in Size | Change in Viability |
| This compound | 1 µM | No significant change | No significant change |
| Control | - | - | - |
Table 2: Effects of Long-Term (Day 120) this compound Treatment on Neuronal Gene Expression [4]
| Treatment | Concentration | Upregulated Neuronal Marker Genes | Downregulated Neuronal Marker Genes |
| This compound | 1 µM | 8 | 3 |
| Control | - | - | - |
Table 3: Effects of Long-Term this compound Treatment on Electrophysiological Activity of Day 120 Cerebral Organoids [4]
| Treatment | Concentration | Mean Firing Rate (MFR) | Network Burst Frequency (NBF) |
| This compound | 1 µM | >20% Increase | >20% Increase |
| Control | - | Baseline | Baseline |
Experimental Protocols
This section provides detailed protocols for the long-term culture of cerebral organoids and their subsequent treatment with this compound. These protocols are based on established methods.[1][3][11][12]
Experimental Workflow
Part 1: Long-Term Culture of Cerebral Organoids
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium (or equivalent)
-
Geltrex™ (or Matrigel®)
-
Gentle Cell Dissociation Reagent
-
DMEM/F12
-
Neurobasal®-A Medium
-
B-27™ Supplement
-
GlutaMAX™ Supplement
-
N-2 Supplement
-
Non-essential amino acids (NEAA)
-
2-Mercaptoethanol
-
Insulin solution
-
Basic fibroblast growth factor (bFGF)
-
Epidermal growth factor (EGF)
-
ROCK inhibitor (Y-27632)
-
Penicillin-Streptomycin
-
Low-attachment 96-well plates
-
6-well culture plates
-
Orbital shaker
Procedure:
-
hPSC Maintenance: Culture hPSCs in mTeSR™1 medium on Geltrex™-coated plates. Passage cells every 4-6 days.
-
Embryoid Body (EB) Formation (Day 0):
-
Dissociate hPSCs into single cells using Gentle Cell Dissociation Reagent.
-
Resuspend cells in EB formation medium (DMEM/F12, 20% KnockOut™ Serum Replacement, 1x NEAA, 1x GlutaMAX™, 1x Penicillin-Streptomycin, and 5 µM ROCK inhibitor).
-
Plate 9,000 cells per well in a low-attachment 96-well plate.
-
Incubate at 37°C, 5% CO2.
-
-
Neural Induction (Day 5):
-
Carefully transfer EBs to a new 96-well plate containing neural induction medium (DMEM/F12 with 1x N-2 supplement, 1x GlutaMAX™, 1x NEAA, and 1 µg/mL heparin).
-
Change the medium every other day for 5 days.
-
-
Matrigel® Embedding (Day 10):
-
Transfer the EBs to a droplet of cooled Matrigel® on a sheet of Parafilm®.
-
Incubate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.
-
Transfer the embedded organoids to a 6-well plate containing differentiation medium (Neurobasal®-A with 1x B-27™ supplement, 1x GlutaMAX™, 1x NEAA, and 1x Penicillin-Streptomycin).
-
-
Expansion and Maturation (Day 11 onwards):
-
Place the 6-well plate on an orbital shaker at 80-100 rpm inside the incubator to improve nutrient and oxygen exchange.
-
Change the medium every 2-3 days.
-
For long-term culture beyond 40 days, switch to a maturation medium containing BrainPhys™ neuronal medium supplemented with B-27™, N-2, BDNF, GDNF, and dibutyryl-cAMP.
-
Part 2: Long-Term Treatment with this compound
Materials:
-
This compound (powder)[6]
-
Dimethyl sulfoxide (DMSO)
-
Mature cerebral organoids (Day 10 or older)
-
Appropriate organoid culture medium
Procedure:
-
Preparation of this compound Stock Solution:
-
This compound is supplied as a lyophilized powder.[6]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a 15 mM stock, reconstitute 5 mg of powder in 0.86 mL of DMSO.[6]
-
Aliquot the stock solution and store at -20°C for up to 3 months.[6] Avoid repeated freeze-thaw cycles.[6]
-
-
Initiation of this compound Treatment:
-
For long-term treatment, begin adding this compound to the culture medium starting from Day 10 of organoid culture.[4]
-
The recommended final concentration of this compound is 1 µM.[4]
-
Prepare a working solution of this compound in the appropriate organoid culture medium. For example, add 1 µL of a 10 mM stock solution to 10 mL of medium for a final concentration of 1 µM.
-
Also, prepare a vehicle control medium containing the same concentration of DMSO as the this compound-treated medium.
-
-
Long-Term Treatment Regimen:
-
During each medium change (every 2-3 days), replace the old medium with fresh medium containing either 1 µM this compound or the DMSO vehicle control.
-
Continue the treatment for the desired duration. For studying late-stage neuronal maturation, a treatment period from Day 10 to Day 120 has been reported.[4]
-
-
Monitoring and Analysis:
-
Throughout the treatment period, regularly monitor the organoids for changes in size, morphology, and viability using brightfield microscopy.
-
At the desired endpoints (e.g., Day 120), harvest the organoids for downstream analysis, such as:
-
Immunohistochemistry: To assess the expression and localization of neuronal markers (e.g., CTIP2, SATB2).
-
Quantitative PCR (qPCR) or RNA sequencing: To analyze changes in gene expression.
-
Western Blotting: To confirm the activation of the mTOR pathway (e.g., phosphorylation of S6K and 4E-BP1).
-
Electrophysiology (e.g., Microelectrode Array - MEA): To measure neuronal activity and network function.[4]
-
-
Troubleshooting
-
Organoid Death: Ensure proper nutrient and oxygen exchange by using an orbital shaker and performing regular medium changes. If significant cell death is observed after this compound treatment, consider performing a dose-response curve to determine the optimal concentration for your specific hPSC line.
-
Variability between Organoids: Cerebral organoid cultures can exhibit inherent variability. It is crucial to use a sufficient number of organoids for each experimental condition to ensure statistical significance.
-
This compound Precipitation: Ensure that the this compound stock solution is fully dissolved in DMSO before adding it to the culture medium. Do not exceed the recommended final concentration of DMSO in the culture medium (typically <0.1%).
Conclusion
The long-term treatment of cerebral organoids with the mTOR activator this compound provides a valuable model for investigating the role of mTOR signaling in human brain development and for studying the pathophysiology of neurological disorders associated with mTOR dysregulation. The protocols and data presented in these application notes offer a starting point for researchers to design and execute their own experiments in this exciting and rapidly evolving field.
References
- 1. Generation and long-term culture of advanced cerebral organoids for studying later stages of neural development | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation and long-term culture of advanced cerebral organoids for studying later stages of neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long and Short-Term Effect of mTOR Regulation on Cerebral Organoid Growth and Differentiations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long and Short-Term Effect of mTOR Regulation on Cerebral Organoid Growth and Differentiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 11. Long-term culture and electrophysiological characterization of human brain organoids [protocols.io]
- 12. stemcell.com [stemcell.com]
Troubleshooting & Optimization
MHY1485 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MHY1485, a potent, cell-permeable mTOR activator. Unexpected results can arise from various factors, and this guide is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small synthetic compound that functions as a mammalian target of rapamycin (mTOR) activator.[1] It inhibits the autophagic process by suppressing the fusion between autophagosomes and lysosomes, which leads to an accumulation of LC3II protein.[2][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (at 20 mg/mL) and DMF (at 10 mg/mL).[1] For long-term storage, it is recommended to store the lyophilized powder at room temperature, desiccated, for up to 24 months. Once dissolved, the solution should be stored at -20°C and used within 3 months to prevent loss of potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1]
Q3: What are the typical working concentrations for this compound?
A3: Working concentrations and treatment times can vary depending on the cell type and the desired effect.[1] However, concentrations in the range of 1 µM to 10 µM are commonly used in cell culture experiments.[5][6]
Q4: I am not observing the expected activation of the mTOR pathway. What could be the reason?
A4: Several factors could contribute to this. Refer to the troubleshooting section below for a detailed guide. Possible reasons include suboptimal this compound concentration, issues with compound stability, or cell-type specific responses. In some cases, this compound's effects can be independent of mTOR activation.[7]
Q5: Can this compound induce apoptosis or senescence?
A5: Yes, under certain conditions, particularly in combination with other treatments like X-ray irradiation, this compound has been shown to increase apoptosis and senescence in tumor cells.[7] This effect might be linked to increased oxidative and endoplasmic reticulum (ER) stress.[7]
Troubleshooting Guide
Problem 1: No significant increase in mTOR phosphorylation (p-mTOR) after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations typically range from 1 to 10 µM.[5][6] |
| Incorrect Compound Handling and Storage | Ensure this compound is properly dissolved and stored. Prepare fresh aliquots from a new stock solution stored at -20°C.[1] Avoid repeated freeze-thaw cycles. |
| Short Treatment Duration | Optimize the incubation time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal treatment duration for observing mTOR activation in your cell model. |
| Cell-Type Specific Resistance | Some cell lines may be less responsive to this compound. Consider using a positive control for mTOR activation if available. You may also need to investigate alternative pathways affected by this compound in your specific cell type. |
| Issues with Western Blotting | Verify your Western blotting protocol. Ensure the primary antibody against p-mTOR (e.g., Ser2448) is validated and used at the recommended dilution.[8] Use a positive control cell lysate known to have high mTOR activity. |
Problem 2: Unexpected decrease in cell viability or increased cytotoxicity.
| Possible Cause | Suggested Solution |
| High this compound Concentration | High concentrations of this compound can be cytotoxic. Reduce the concentration and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (cells treated with the solvent alone). |
| Induction of Apoptosis or Senescence | This compound, especially in combination with other stressors, can induce apoptosis and senescence.[7] Assess markers for apoptosis (e.g., cleaved caspase-3, Annexin V staining) or senescence (e.g., SA-β-gal staining). |
| Off-Target Effects | This compound may have off-target effects in certain cell types.[7] Review literature for known off-target effects or consider using another mTOR activator as a control. |
Problem 3: Accumulation of LC3-II without inhibition of autophagy.
| Possible Cause | Suggested Solution |
| Misinterpretation of LC3-II Accumulation | This compound inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II.[2][3][4] This accumulation is indicative of autophagy inhibition at the degradation step, not induction. |
| Autophagic Flux Assay Needed | To confirm the inhibition of autophagy, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a functional autophagic flux, while no further increase with this compound treatment would confirm a blockage.[2] |
Data Presentation
Table 1: Summary of this compound Effects on mTOR Signaling and Autophagy
| Parameter | Effect of this compound | Typical Observation | Reference |
| mTOR Phosphorylation (Ser2448) | Increase | Increased band intensity on Western blot | [8][9] |
| S6K1 Phosphorylation | Increase | Increased band intensity on Western blot | [10] |
| 4E-BP1 Phosphorylation | Increase | Increased band intensity on Western blot | [9] |
| LC3-II Levels | Increase | Increased band intensity on Western blot | [2][10] |
| Autophagosome-Lysosome Fusion | Inhibition | Decreased colocalization of autophagosome and lysosome markers | [2][3] |
Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activation
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Autophagic Flux Assay using Bafilomycin A1
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration for the desired time. For the last 2-4 hours of the this compound treatment, add bafilomycin A1 (e.g., 100 nM) to a subset of the wells. Include control groups with no treatment, this compound alone, and bafilomycin A1 alone.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for LC3B as described in Protocol 1.
-
Analysis: Compare the LC3-II levels between the different treatment groups. An increase in LC3-II with bafilomycin A1 alone indicates basal autophagic flux. If this compound blocks autophagy, the addition of bafilomycin A1 to this compound-treated cells should not result in a further significant increase in LC3-II compared to this compound alone.
Visualizations
Caption: this compound activates the mTORC1 signaling pathway.
Caption: this compound inhibits autophagy by blocking autophagosome-lysosome fusion.
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
mhy1485 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MHY1485 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1] this compound has been shown to activate both mTORC1 and mTORC2 signaling pathways.[2][3] It also inhibits autophagy by suppressing the fusion of autophagosomes with lysosomes.[4]
Q2: What is the solubility of this compound in common organic solvents?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][5] Specific solubility values from different suppliers are summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of this compound.[6] For enhanced solubility in DMSO, gentle warming (e.g., in a 50°C water bath) and ultrasonication can be employed.[6] this compound is generally considered insoluble in water and ethanol.[6]
Q3: How should I prepare a stock solution of this compound?
It is recommended to first dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO to prepare a concentrated stock solution. For example, to create a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 0.86 mL of DMSO.[1]
Q4: What is the stability of this compound in its lyophilized form and as a stock solution?
Lyophilized this compound is stable for at least one to two years when stored at room temperature and desiccated.[1][5] Once dissolved in DMSO, the stock solution is stable for up to 3 months when stored at -20°C.[1] To avoid loss of potency, it is advisable to aliquot the stock solution into smaller volumes to prevent multiple freeze-thaw cycles.[1]
Q5: What are the recommended working concentrations of this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type and the desired experimental outcome. Published studies have reported using a range of concentrations, typically from 1 µM to 50 µM.[3][6] For example, in human skin keratinocytes, pre-treatment with 1-50 µM of this compound showed a dose-dependent protective effect against UV-induced damage.[3] In murine colon carcinoma (CT26) and Lewis lung carcinoma (LLC) cell lines, concentrations between 1 µM and 10 µM were used to investigate its effects in combination with radiation.[2][7]
Troubleshooting Guide
Issue: I'm observing precipitation of this compound when I add it to my cell culture medium.
-
Cause 1: Poor aqueous solubility. this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[8][9] Direct addition of a highly concentrated DMSO stock to the medium can cause the compound to precipitate out.
-
Solution 1: Two-step dilution. First, prepare an intermediate dilution of your this compound DMSO stock in a small volume of cell culture medium. Then, add this intermediate dilution to the final volume of your cell culture medium. This gradual dilution can help to keep the compound in solution.
-
Solution 2: Reduce the final DMSO concentration. Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells. If you need to use a higher concentration of this compound, consider preparing a more concentrated initial stock in DMSO to minimize the volume added to your media.
-
Solution 3: Use of a co-solvent or surfactant. For particularly problematic compounds, the use of a co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 may help to improve solubility.[8] However, it is crucial to first test the toxicity of these agents on your specific cell line.
-
-
Cause 2: Instability in media over time. While short-term stability in media is generally expected for experimental use, prolonged incubation could lead to degradation or precipitation.
-
Solution: Prepare fresh media. It is best practice to prepare fresh this compound-containing media for each experiment and to minimize the time the compound spends in the aqueous environment before being added to the cells.
-
Data Summary Tables
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| DMSO | Up to 20 mg/mL | [1][5] |
| DMF | Up to 10 mg/mL | [5] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Table 2: Stability of this compound
| Form | Storage Conditions | Stability | Source |
| Lyophilized Powder | Room Temperature, Desiccated | ≥ 1-2 years | [1][5] |
| Stock Solution in DMSO | -20°C | Up to 3 months | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound powder and anhydrous DMSO to room temperature.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., for a 15 mM stock, add 0.86 mL of DMSO to 5 mg of this compound).[1]
-
Gently vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming in a 50°C water bath can aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.[1]
Protocol 2: Treatment of Cells with this compound
-
Culture your cells of interest to the desired confluency in their appropriate cell culture medium.
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the final working concentration of this compound by diluting the stock solution directly into fresh, pre-warmed cell culture medium. To avoid precipitation, it is recommended to perform a serial dilution.
-
Ensure the final DMSO concentration in the medium is consistent across all experimental conditions, including the vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired period as determined by your experimental design.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture experiments.
Caption: Simplified mTOR signaling pathway showing activation by this compound and key downstream effects.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tribioscience.com [tribioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: Interpreting Conflicting Autophagy Data with MHY14485
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting LC3-II and p62 data when using the mTOR activator and autophagy inhibitor, MHY1485.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of autophagy?
A1: this compound is a potent, cell-permeable activator of the mammalian target of rapamycin (mTOR).[1][2] In the context of autophagy, this compound acts as an inhibitor.[1][3][4] Its primary inhibitory mechanism is the suppression of fusion between autophagosomes and lysosomes.[3][4][5][6][7] This blockage of the final step of the autophagy process leads to an accumulation of autophagosomes.[3][5][6]
Q2: How does this compound typically affect LC3-II and p62 levels?
A2: Treatment with this compound generally leads to an accumulation of LC3-II in a dose- and time-dependent manner.[3][6] This is a direct consequence of inhibiting autophagosome degradation. However, the effect on p62 (also known as SQSTM1) can be variable. Some studies report no significant change or a slight increase in p62 levels,[3][5][6] while others have observed an increase[8] or even a decrease in specific contexts.[2] This variability is a common source of confusion.
Q3: Why am I observing increased LC3-II but my p62 levels are not changing or are decreasing after this compound treatment?
A3: This is a frequent and important question. The combination of increased LC3-II and stable or decreased p62 can be perplexing. Here are the potential interpretations:
-
Blocked Autophagic Flux: The most likely explanation is a blockage in autophagic flux. This compound prevents the degradation of autophagosomes, leading to the accumulation of LC3-II.[3][5][6] Since p62 is degraded within the autolysosome, its levels would be expected to increase or at least remain stable if its degradation is blocked. A lack of p62 accumulation could suggest that the basal level of p62 degradation is low in your experimental system, or that there are alternative degradation pathways for p62 that are still active.
-
Transcriptional Regulation of p62: The gene encoding p62 can be regulated by various stress conditions. It's possible that your experimental conditions are leading to a decrease in p62 transcription, which could mask the expected accumulation due to blocked degradation.
-
Off-Target Effects: While this compound is known as an mTOR activator, the possibility of off-target effects influencing p62 levels cannot be entirely ruled out and may be cell-type or context-dependent.
To resolve this, it is crucial to perform an autophagic flux assay.
Troubleshooting Guide: Interpreting Conflicting LC3-II and p62 Data
This guide will help you troubleshoot and interpret your results when you observe an increase in LC3-II accompanied by unexpected p62 data following this compound treatment.
Scenario: Increased LC3-II, but p62 levels are unchanged or decreased.
| Possible Cause | Troubleshooting Steps | Expected Outcome if Hypothesis is Correct |
| Blocked Autophagic Flux | Perform an autophagic flux experiment. Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). | In the presence of this compound, the addition of a lysosomal inhibitor will not cause a further significant increase in LC3-II levels, indicating a block in the later stages of autophagy.[5] |
| Low Basal Autophagy | Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) alongside your this compound experiment. | You should observe a clear increase in LC3-II and a decrease in p62 in your positive control, confirming that your detection methods are working correctly. |
| Transcriptional Regulation of p62 | Measure p62 mRNA levels using qRT-PCR in cells treated with this compound. | If p62 mRNA levels are decreased, this could explain the lack of protein accumulation. |
| Antibody/Western Blot Issues | Verify the specificity and sensitivity of your p62 and LC3 antibodies. Ensure complete protein transfer and appropriate membrane blocking. | Consistent and expected results with positive and negative controls. |
Data Summary Table: Expected Effects of this compound on Autophagy Markers
| Marker | Expected Change with this compound | Reported Observations | Interpretation |
| LC3-II | Increase | Consistent increase across studies[3][6][8] | Accumulation of autophagosomes due to blocked fusion with lysosomes.[3][5][6] |
| p62/SQSTM1 | Increase or No Change | Variable: No significant change,[3][6] slight increase,[5] increase,[8] or decrease.[2] | Blocked degradation of p62 within the autolysosome. Variability may be due to cell-type differences, experimental conditions, or transcriptional regulation. |
| Autophagic Flux | Decrease | Suppressed basal autophagic flux.[3][6] | Inhibition of the overall autophagic degradation process.[3][6] |
Detailed Experimental Protocols
Western Blotting for LC3 and p62
Objective: To quantify the protein levels of LC3-I, LC3-II, and p62.
Materials:
-
Cells treated with this compound and appropriate controls.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (15% for LC3, 10% for p62).
-
PVDF membrane.
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control can be used for comparison.[9]
Autophagic Flux Assay using Lysosomal Inhibitors
Objective: To determine if the accumulation of LC3-II is due to increased autophagosome synthesis or a block in degradation.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency.
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)
-
This compound + Lysosomal inhibitor (add the inhibitor for the last 2-4 hours of the this compound treatment)
-
-
Cell Lysis and Western Blotting: Following the treatment period, harvest the cells and perform Western blotting for LC3 and p62 as described in the protocol above.
-
Interpretation:
-
Intact Flux: If this compound were to induce autophagy, the addition of a lysosomal inhibitor would lead to a further, significant accumulation of LC3-II compared to this compound alone.
-
Blocked Flux: Since this compound blocks flux, there will be no significant difference in LC3-II levels between the this compound alone and the this compound + lysosomal inhibitor groups.[5]
-
Signaling Pathways and Workflow Diagrams
This compound Mechanism of Action in Autophagy
Caption: Mechanism of this compound in inhibiting autophagy.
Troubleshooting Workflow for Conflicting Data
Caption: Workflow for troubleshooting conflicting LC3-II and p62 data.
Logical Interpretation of Autophagy Marker Data
Caption: Logical relationships between observed data and interpretations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 7. [PDF] Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of mhy1485 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MHY1485 in their experiments. This guide focuses on potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: this compound is described as an mTOR activator. What is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule that activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[1][2][3] It has been shown to target the ATP-binding domain of mTOR.[2][4] this compound treatment in various cell types leads to the phosphorylation of mTOR at Ser2448 and subsequent phosphorylation of its downstream effectors, such as S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), indicating the activation of both mTORC1 and mTORC2 complexes.[5][6][7]
Q2: I'm observing an accumulation of autophagosomes (LC3-II) in my this compound-treated cells. Isn't mTOR activation supposed to inhibit autophagy at the initiation step?
A2: This is a well-documented effect of this compound and a potential source of misinterpretation. While mTOR activation does inhibit the initiation of autophagy, this compound has a distinct, mTOR-independent effect on the later stages of autophagy. It potently inhibits the fusion of autophagosomes with lysosomes.[8][9][10][11] This blockade of autophagic flux leads to the accumulation of autophagosomes and an increase in the LC3-II protein, which can be mistaken for autophagy induction.[8][10] Therefore, it is crucial to perform autophagic flux assays to correctly interpret autophagy-related results.
Q3: My cells are undergoing apoptosis and senescence after this compound treatment, which is contrary to the expected pro-growth and pro-survival effects of mTOR activation. Why is this happening?
A3: While mTOR activation is generally associated with cell growth and survival, studies have shown that this compound can induce apoptosis and cellular senescence, particularly when used in combination with other stressors like X-irradiation.[12][13] These effects may be mTOR-independent and have been linked to increased oxidative stress, endoplasmic reticulum (ER) stress, and stabilization of the p21 protein.[12][13][14] It is important to consider the cellular context and potential co-treatments when analyzing the effects of this compound on cell fate.
Q4: I am not observing the expected level of mTOR activation in my C2C12 myotubes after this compound treatment. Is this cell-line specific?
A4: There is evidence suggesting that the effects of this compound can be cell-type specific. In a study using C2C12 myotubes, this compound treatment did not result in a significant increase in the phosphorylation of mTORC1.[15] This highlights the importance of empirically determining the optimal concentration and validating the effects of this compound in your specific experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or no activation of the mTOR pathway.
-
Possible Cause: Suboptimal concentration of this compound.
-
Possible Cause: Poor solubility or degradation of this compound.
-
Possible Cause: Cell-type specific resistance or differential response.
-
Solution: As noted with C2C12 myotubes, some cell lines may exhibit a blunted response to this compound.[15] Confirm the expression and functionality of mTOR and its upstream regulators in your cell line. Consider using a positive control for mTOR activation if available.
-
Problem 2: Misinterpretation of autophagy data (LC3-II accumulation).
-
Possible Cause: Observing an increase in LC3-II and concluding that autophagy is induced.
-
Solution: this compound blocks autophagosome-lysosome fusion, leading to LC3-II accumulation.[8][10][11] To accurately measure autophagy, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. A lack of further increase in LC3-II levels in the presence of lysosomal inhibitors would confirm a blockage in autophagic flux.[4][8]
-
Problem 3: Unexpected cytotoxicity, apoptosis, or senescence.
-
Possible Cause: High concentrations of this compound.
-
Possible Cause: Off-target effects related to cellular stress.
-
Solution: this compound has been shown to induce oxidative and ER stress, which can lead to apoptosis and senescence.[12][13][14] If these phenotypes are observed, consider investigating markers of these stress pathways, such as CHOP and BiP for ER stress, and measuring reactive oxygen species (ROS) levels.
-
-
Possible Cause: Synergistic effects with other treatments.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Different Experimental Contexts
| Effect | Cell Type | Concentration | Duration | Reference |
| mTOR Activation | Ac2F rat hepatocytes | 0.5 - 2 µM | 6 hours | [2] |
| Human Ovarian Tissue | 1 - 10 µM | Not specified | [7] | |
| Skin Keratinocytes | 10 µM | 30 minutes | [5] | |
| Autophagy Inhibition (LC3-II accumulation) | Ac2F rat hepatocytes | 2 µM | 6 hours | [8][10] |
| HCC cells | 10 µM | 4 hours | [2] | |
| Induction of Apoptosis/Senescence (with X-irradiation) | CT26 and LLC murine tumor cells | 10 µM | Not specified | [12][13] |
| Cytotoxicity | Ac2F rat hepatocytes | > 20 µM | 24 hours | [8][10] |
Table 2: Docking Simulation Binding Energies
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| This compound | mTOR | -7.55 | [4] |
| PP242 (mTOR inhibitor) | mTOR | -7.28 | [4] |
Experimental Protocols
1. Western Blot for mTOR Pathway Activation
-
Objective: To assess the phosphorylation status of mTOR and its downstream targets.
-
Methodology:
-
Seed cells and grow to desired confluency.
-
Treat cells with this compound at various concentrations and for different durations. A positive control (e.g., rapamycin for inhibition) can be included.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
2. Autophagic Flux Assay
-
Objective: To distinguish between autophagy induction and blockage of autophagic degradation.
-
Methodology:
-
Plate cells and treat with this compound.
-
In parallel, treat cells with a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 50 µM chloroquine) for the last 2-4 hours of the this compound treatment.
-
Include control groups: untreated, this compound alone, and lysosomal inhibitor alone.
-
Harvest cells and perform western blotting for LC3 and p62/SQSTM1.
-
An increase in the LC3-II/LC3-I ratio with this compound treatment that is not further enhanced by the lysosomal inhibitor indicates a block in autophagic flux. A decrease in p62 levels suggests autophagic degradation, while an accumulation suggests a block.
-
3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To detect cellular senescence.
-
Methodology:
-
Culture cells in the presence of this compound for the desired period.
-
Wash cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes.
-
Wash cells again with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate cells with the staining solution at 37°C without CO2 for 12-16 hours.
-
Observe cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for autophagic flux assay.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 5. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 8. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 9. [PDF] Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | Semantic Scholar [semanticscholar.org]
- 10. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of mTOR activator this compound on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of mTORC Agonism via this compound with and without Rapamycin on C2C12 Myotube Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing mTOR-Independent Effects of MHY1485 in Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the mTOR-independent effects of MHY1485 in cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound is a potent, cell-permeable small molecule that is widely recognized as an activator of the mammalian target of rapamycin (mTOR).[1][2][3] It functions by targeting the ATP domain of mTOR, a central kinase that regulates cell growth, proliferation, and metabolism.[2][4]
Q2: Beyond mTOR activation, what are the significant mTOR-independent effects of this compound observed in cancer cells?
Several studies have revealed that this compound exerts anti-cancer effects that are not solely dependent on its role as an mTOR activator. These mTOR-independent effects include:
-
Induction of Apoptosis and Senescence: this compound has been shown to induce programmed cell death (apoptosis) and cellular senescence in various cancer cell lines.[1][5][6]
-
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: The compound can lead to an increase in reactive oxygen species (ROS) and trigger the unfolded protein response (UPR) due to ER stress.[1][5][6][7]
-
Stabilization of p21: this compound can increase the protein levels of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest and senescence, without affecting its mRNA levels.[1][5]
-
Inhibition of Autophagy: A primary mTOR-independent mechanism is the suppression of the late stages of autophagy. This compound prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.[2][7][8]
Q3: How does this compound inhibit autophagy independently of mTOR?
This compound inhibits the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux leads to the accumulation of the autophagosome marker LC3-II.[2] This effect is distinct from the canonical mTOR-dependent regulation of autophagy initiation.
Q4: What are the observable consequences of inhibiting autophagosome-lysosome fusion with this compound?
The primary observable effects are an increase in the number and size of autophagosomes within the cell and an accumulation of the lipidated form of LC3 (LC3-II). This can be visualized by microscopy and quantified by western blotting.
Troubleshooting Guides
Section 1: this compound Preparation and Handling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty dissolving this compound | This compound has poor solubility in aqueous solutions. | This compound is soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).[3] Prepare a stock solution in fresh, high-quality DMSO. For a 15 mM stock, reconstitute 5 mg of this compound in 0.86 mL of DMSO.[3] Gentle warming in a 50°C water bath and ultrasonication can aid dissolution.[9] Avoid using DMSO that has absorbed moisture, as this can reduce solubility.[9] |
| Precipitation of this compound in culture medium | The final concentration of DMSO in the medium is too high, or the this compound concentration exceeds its solubility limit in the medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of your this compound stock in culture medium before adding to the final culture volume. |
| Inconsistent experimental results | Degradation of this compound stock solution. | This compound is stable as a lyophilized powder for up to 24 months when stored at room temperature and desiccated.[3] Once reconstituted in DMSO, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use the solution within 3 months of reconstitution to ensure potency.[3] |
Section 2: Investigating mTOR-Independent Effects
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant increase in apoptosis or senescence | Cell line resistance; inappropriate concentration or incubation time; issues with the assay itself. | Different cell lines exhibit varying sensitivity to this compound.[6] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Ensure your apoptosis (e.g., Annexin V/PI) and senescence (SA-β-gal) assays are properly controlled and executed. |
| Inability to detect an increase in LC3-II by Western Blot | This compound inhibits autophagic flux, not necessarily autophagosome formation. A static measurement of LC3-II can be misleading. | To accurately measure the effect on autophagy, perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagosome formation, while an accumulation with this compound alone points to a blockage in degradation. |
| High background in SA-β-gal staining | Suboptimal pH of the staining solution; over-fixation of cells. | The SA-β-gal assay is pH-sensitive and should be performed at pH 6.0.[10][11] Prepare the staining solution fresh and verify the pH. Reduce the fixation time; over-fixation can lead to false positives. A 3-5 minute fixation with 2% formaldehyde and 0.2% glutaraldehyde is a good starting point.[12] |
| Unexpected cytotoxicity at low concentrations | The specific cancer cell line may be highly sensitive to the mTOR-independent effects of this compound. | Perform a detailed IC50 determination for your cell line to establish the appropriate working concentration range. Start with a broad range of concentrations to identify the cytotoxic threshold. |
Quantitative Data Summary
The following tables summarize quantitative data on the mTOR-independent effects of this compound in different cancer cell lines.
Table 1: Effect of this compound on Cell Growth in Murine Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Observation | Reference |
| CT26 (Colon Carcinoma) | This compound alone | 5 and 10 | Significantly delayed cell growth | [6] |
| LLC (Lewis Lung Carcinoma) | This compound alone | ≥ 1 | Significantly delayed cell growth | [6] |
Table 2: this compound-Induced Apoptosis and Senescence in Murine Cancer Cell Lines (in combination with 6 Gy X-irradiation)
| Cell Line | Effect | Observation | Reference |
| CT26 | Apoptosis & Senescence | Significant increase compared to radiation alone | [5] |
| LLC | Apoptosis & Senescence | Significant increase compared to radiation alone | [5] |
Table 3: Effect of this compound on ER Stress and p21 Stabilization Markers (in combination with 6 Gy X-irradiation)
| Cell Line | Marker | Observation | Reference |
| CT26 & LLC | BiP (ER stress marker) | Significantly increased levels | [5] |
| CT26 & LLC | p-JNK (ER stress marker) | Significantly increased levels | [5] |
| CT26 | p21 protein | Significant increase | [5] |
| LLC | p21 protein | Significant increase | [5] |
Experimental Protocols
Protocol 1: Autophagy Flux Assay by LC3-II Western Blot
This protocol is designed to measure the effect of this compound on autophagic flux.
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with four different conditions:
-
Vehicle control (DMSO)
-
This compound at the desired concentration
-
Lysosomal inhibitor alone
-
This compound and the lysosomal inhibitor (add the inhibitor for the last 2-4 hours of the this compound treatment)
-
-
Incubate for the desired time.
-
Wash cells with cold PBS and lyse them.
-
Quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary LC3 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image.
-
Analyze the band intensity for LC3-II. An increase in LC3-II in the this compound-treated sample compared to the control indicates a blockage in autophagic flux.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol allows for the detection of senescent cells.
Materials:
-
Cells grown on coverslips or in culture dishes
-
PBS
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature.[12]
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution.
-
Incubate at 37°C (without CO2) for 2-16 hours, protected from light.
-
Observe cells under a microscope for the development of a blue color, indicative of senescent cells.
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using this compound. Include appropriate controls.
-
Harvest cells (including any floating cells) and centrifuge.
-
Wash the cell pellet with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: mTOR-independent signaling pathways of this compound in cancer cells.
References
- 1. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound potentiates immunogenic cell death induction and anti-cancer immunity following irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 11. Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish [bio-protocol.org]
- 12. buckinstitute.org [buckinstitute.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
dealing with poor solubility of mhy1485 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the poor aqueous solubility of MHY1485.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its primary mechanism of action?"
???+ question "Why is this compound poorly soluble in aqueous solutions?"
???+ question "What are the recommended solvents for this compound?"
???+ question "How should I prepare a stock solution of this compound?"
???+ question "What is the maximum concentration I can achieve in DMSO?"
???+ question "How should I store this compound powder and stock solutions?"
???+ question "How do I prepare working solutions for cell culture experiments?"
???+ question "Can I use this compound for in vivo studies? If so, how do I prepare the formulation?"
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient solvent or concentration is too high.
-
Solution: Refer to the supplier's datasheet for the recommended maximum solubility. You may need to add more DMSO to achieve your target concentration.
-
-
Possible Cause 2: The DMSO has absorbed moisture.
-
Possible Cause 3: Insufficient energy to break the crystal lattice.
Issue 2: Precipitate forms after diluting the DMSO stock solution into my aqueous buffer or cell culture medium.
-
Possible Cause 1: The aqueous solubility limit has been exceeded.
-
Solution: Lower the final concentration of this compound in your working solution. Perform a serial dilution to determine the highest achievable concentration without precipitation.
-
-
Possible Cause 2: The final DMSO concentration is too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration non-toxic to cells (ideally <0.5%), ensure it is sufficient. Sometimes a slightly higher but still safe DMSO concentration can help.
-
-
Possible Cause 3: Incomplete mixing upon dilution.
-
Solution: When diluting the stock, add the this compound/DMSO solution to the aqueous buffer/medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. Avoid adding the aqueous solution to the concentrated DMSO stock.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Possible Cause 2: Inaccurate concentration due to incomplete dissolution or precipitation.
-
Solution: Before each use, visually inspect your stock and working solutions for any precipitate. If precipitate is observed in the stock, try warming and sonicating it again. Always prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: The compound is not fully dissolved in the working solution.
-
Solution: After diluting the stock into your medium, ensure the solution is clear before adding it to your experiment. If it appears cloudy or contains visible particles, it should be remade at a lower concentration.
-
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Water | Insoluble | Insoluble | [1][4][5] |
| Ethanol | Insoluble | Insoluble | [1][2][4] |
| DMSO | 3.75 - 20 mg/mL | 9.68 - 51.62 mM | Solubility can be increased with warming and sonication. Use fresh, anhydrous DMSO.[1][2][4] |
| DMF | 10 - 20 mg/mL | 25.81 - 51.62 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 5 mg of this compound powder (Molecular Weight: 387.39 g/mol ).
-
Solvent Addition: Add 1.29 mL of fresh, anhydrous DMSO to the powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If solids persist, warm the solution in a 50°C water bath for 5-10 minutes, followed by another round of vortexing and sonication.[1]
-
-
Verification: Ensure the solution is clear and free of any visible particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year).[3]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Dilution: To prepare a 10 µM working solution in 10 mL of medium, for example, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the stock solution, vortex or invert the tube of medium several times to ensure rapid and thorough mixing.
-
Application: Add the final working solution to your cells immediately.
Protocol 3: Western Blot Analysis to Confirm this compound Activity
This protocol is used to verify that this compound is activating the mTOR pathway in your cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 1-24 hours).[1][4]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1][4]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.[1][4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1][4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of phosphorylated protein to total protein indicates mTOR pathway activation.
Visualizations
Caption: this compound signaling mechanism.
Caption: Workflow for this compound solution preparation.
Caption: Troubleshooting this compound precipitation.
References
optimizing mhy1485 treatment duration for maximal mTOR activation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MHY1485 to activate the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate mTOR?
This compound is a potent, cell-permeable small molecule that functions as an activator of the mammalian target of rapamycin (mTOR).[1][2][3] Its mechanism of action involves the inhibition of autophagy by suppressing the fusion between autophagosomes and lysosomes.[2][4][5] Additionally, this compound targets the ATP domain of mTOR, contributing to its activation.[2]
Q2: What is the optimal concentration and treatment duration for this compound to achieve maximal mTOR activation?
The optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental context. However, based on published studies, a starting point for optimization can be determined. Generally, concentrations between 1 µM and 10 µM are effective for mTOR activation.[1][2][6] Treatment times can range from 30 minutes to 24 hours.[1][7] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals. One study noted that 10 µM may be the maximal activation concentration of this compound for the mTOR pathway.[6]
Q3: How can I assess mTOR activation in my experiment?
The most common method to assess mTOR activation is through Western blotting.[1] This technique allows for the detection of the phosphorylated forms of mTOR and its downstream targets, which is indicative of its kinase activity. Key proteins to probe for include:
-
p-mTOR (Ser2448): Phosphorylation at this site is a marker of mTOR activation.[2]
-
p-S6K1 (Thr389): A downstream target of mTORC1, its phosphorylation indicates mTORC1 activity.[8]
-
p-4E-BP1 (Thr37/46): Another substrate of mTORC1, its phosphorylation is a reliable indicator of mTORC1 activation.[9]
-
p-Akt (Ser473): As a downstream target of mTORC2, its phosphorylation can be used to assess mTORC2 activity.[8]
It is crucial to also probe for the total protein levels of mTOR, S6K1, 4E-BP1, and Akt to ensure that the observed changes in phosphorylation are not due to alterations in total protein expression.[1]
Q4: Is this compound cytotoxic?
This compound can exhibit cytotoxicity at higher concentrations. Studies have shown that concentrations exceeding 20 µM can lead to a significant decrease in cell viability.[5] It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line before proceeding with mTOR activation experiments.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[3] For a stock solution, you can reconstitute the powder in DMSO; for example, a 15 mM stock can be made by reconstituting 5 mg of powder in 0.86 mL of DMSO.[3] The stock solution should be stored at -20°C and is stable for up to 3 months.[3] To avoid multiple freeze-thaw cycles, it is recommended to aliquot the stock solution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low mTOR activation observed. | Suboptimal this compound concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line.[6][7] |
| Inadequate treatment duration. | Conduct a time-course experiment (e.g., 30 min, 1h, 4h, 12h, 24h) to identify the optimal treatment time for maximal mTOR activation.[1][2] | |
| Incorrect this compound preparation or storage. | Ensure this compound is properly dissolved in DMSO and stored at -20°C in aliquots to prevent degradation.[3] | |
| Issues with Western blot protocol. | Verify the quality and specificity of your primary antibodies. Ensure proper protein extraction, loading, transfer, and antibody incubation times. Include positive and negative controls (e.g., serum-starved vs. insulin-stimulated cells). | |
| Cell line specific resistance. | Some cell lines may be less responsive to this compound. Consider trying a different mTOR activator or investigating the upstream signaling pathways in your cell line. | |
| High cell death observed. | This compound concentration is too high. | Reduce the concentration of this compound used. Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cells.[5] |
| Prolonged treatment duration. | Shorten the treatment duration. High concentrations for extended periods can be toxic. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and serum conditions for all experiments. |
| Inconsistent this compound preparation. | Prepare a fresh stock solution of this compound or use a new aliquot for each experiment to ensure consistent concentration. | |
| Technical variability in Western blotting. | Ensure equal protein loading and consistent transfer and blotting conditions across all experiments. Use a reliable housekeeping protein for normalization. |
Experimental Protocols
Protocol: Assessment of mTOR Activation by Western Blot
This protocol outlines the steps to assess the phosphorylation status of mTOR and its downstream targets following this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. b. The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for the desired duration (e.g., 1, 4, 12 hours). Include a vehicle control (DMSO) group.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blot: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins from the gel to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and a housekeeping protein (e.g., GAPDH or β-actin) overnight at 4°C. g. The next day, wash the membrane three times with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the phosphorylated proteins to the total protein levels and then to the housekeeping protein. c. Compare the levels of phosphorylated proteins in the this compound-treated groups to the vehicle control group.
Data Presentation
Table 1: Recommended this compound Treatment Conditions for mTOR Activation
| Cell Line | Concentration Range | Treatment Duration | Key Readouts | Reference |
| Rat Liver Ac2F Cells | 0.5 - 5 µM | 6 hours | p-mTOR (Ser2448), p-4E-BP1 | [2] |
| Human Hepatocellular Carcinoma (HCC) Cells | 10 µM | 4 hours | p-mTOR, LC3, p62 | [2] |
| Human Skin Keratinocytes | 0.1 - 50 µM | 30 minutes | p-mTOR, p-S6K, p-4E-BP1 | [7] |
| Human Ovarian Cortices | 1 - 20 µM | 3 hours | p-mTOR, p-RPS6 | [6] |
| Murine Osteoblastic MC3T3-E1 Cells | Not specified | Not specified | p-mTOR, p-S6K1, p-4E-BP1 | [10] |
Visualizations
Caption: this compound activates the mTORC1 signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 6. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. This compound activates mTOR and protects osteoblasts from dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mTOR Activators: MHY1485 vs. Phosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent mTOR activators: the synthetic small molecule MHY1485 and the naturally occurring phospholipid, phosphatidic acid (PA). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key experiments.
At a Glance: this compound vs. Phosphatidic Acid
| Feature | This compound | Phosphatidic Acid (PA) |
| Type | Synthetic Small Molecule | Naturally Occurring Phospholipid |
| Primary Mechanism of mTOR Activation | Direct binding to mTOR, activating both mTORC1 and mTORC2.[1][2] | Disputed: Proposed to involve direct binding to the FRB domain of mTOR or indirect activation of mTORC1 via the ERK pathway following conversion to lysophosphatidic acid (LPA).[3][4][5][6][7] |
| Effective Concentration Range | Low micromolar (1-10 µM) in cell culture.[2][8] | Higher micromolar (e.g., 100 µM) in cell culture.[9] |
| Additional Cellular Effects | Potent inhibitor of autophagy by suppressing the fusion of autophagosomes and lysosomes.[2][10] | Central intermediate in lipid metabolism with numerous downstream signaling roles.[11] |
| Specificity | Believed to be a specific mTOR activator, though comprehensive kinase selectivity profiling is not widely available. | Interacts with a wide range of proteins beyond mTOR, indicating broader cellular effects.[12][13] |
Mechanism of Action
This compound: The Direct Activator
This compound is a cell-permeable small molecule designed to directly activate the mammalian target of rapamycin (mTOR).[2] Experimental evidence suggests that this compound binds to the ATP domain of mTOR, leading to the activation of both major mTOR complexes, mTORC1 and mTORC2.[2] This is evidenced by the increased phosphorylation of downstream targets of both complexes, such as S6K1 (for mTORC1) and Akt at Ser473 (for mTORC2).[1] A notable secondary effect of this compound is its potent inhibition of autophagy. It achieves this by preventing the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.[2][10]
Phosphatidic Acid: A Complex and Debated Activator
Phosphatidic acid is a naturally occurring phospholipid that plays a crucial role in cellular signaling. Its mechanism of mTOR activation is more complex and remains a subject of scientific debate.
Two primary models have been proposed:
-
Direct Binding Model: This model suggests that PA directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[3][7] This interaction is thought to allosterically activate mTORC1.
-
Indirect Activation Model: An alternative model proposes that exogenously supplied PA is metabolized to lysophosphatidic acid (LPA).[4][5][6] LPA then activates cell surface LPA receptors, which in turn stimulates the Ras-MEK-ERK signaling pathway. Activated ERK can then lead to the activation of mTORC1.[4][5][6]
It is plausible that both mechanisms may contribute to mTOR activation by PA, depending on the cellular context and the method of PA delivery.
Signaling Pathways
Below are diagrams illustrating the proposed signaling pathways for this compound and the two proposed pathways for phosphatidic acid.
References
- 1. This compound ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of mTOR by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Phosphatidic Acid and Lipid Sensing by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 11. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MHY1485 Results with Genetic Models of mTOR Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological mTOR activator, MHY1485, with genetic models that constitutively activate the mTOR signaling pathway. By examining experimental data from both approaches, this document aims to offer researchers a clear understanding of how these tools can be used to investigate mTOR signaling and to cross-validate findings.
Introduction to mTOR Activation: Pharmacological vs. Genetic Approaches
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions. Consequently, tools that modulate mTOR activity are invaluable for both basic research and drug development.
This compound is a potent, cell-permeable small molecule that activates mTOR. It targets the ATP-binding domain of mTOR, leading to the activation of both mTOR Complex 1 (mTORC1) and mTORC2. A key characteristic of this compound is its ability to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes.
Genetic models of mTOR activation provide a complementary approach to study the consequences of sustained mTOR signaling. These models typically involve the deletion of negative regulators of mTORC1, such as the tuberous sclerosis complex (TSC) genes, TSC1 or TSC2, or the overexpression of positive regulators like Ras homolog enriched in brain (Rheb). Loss of TSC1 or TSC2 leads to the constitutive activation of Rheb, a direct activator of mTORC1.
This guide will compare the reported effects of this compound with those observed in TSC1/TSC2 knockout and Rheb overexpression models, focusing on key downstream signaling events and cellular phenotypes.
Comparative Analysis of mTOR Pathway Activation
The following tables summarize quantitative data from studies utilizing this compound and genetic models to activate mTOR signaling. These data facilitate a direct comparison of the effects on downstream targets and cellular processes.
Table 1: Comparison of Effects on mTORC1 Downstream Signaling
| Parameter | This compound | TSC1/TSC2 Knockout | Rheb Overexpression | References |
| p-mTOR (Ser2448) | Dose-dependent increase | - | - | [1][2] |
| p-S6K1 (Thr389) | Significant increase | Constitutively high levels | Increased phosphorylation | [2][3][4][5] |
| p-4E-BP1 (Thr37/46) | Increased phosphorylation | Constitutively high levels | Increased phosphorylation | [1][5][6] |
Table 2: Comparison of Effects on Autophagy
| Parameter | This compound | TSC1/TSC2 Knockout | Rheb Overexpression | References |
| LC3-II Levels | Accumulation (due to blocked flux) | Decreased basal levels, but accumulation with lysosomal inhibitors | - | [7][8] |
| p62/SQSTM1 Levels | Increased | Increased | - | [9][10] |
| Autophagic Flux | Inhibited (blocked autophagosome-lysosome fusion) | Decreased basal flux | - | [7][11][12] |
Table 3: Comparison of Cellular Phenotypes
| Parameter | This compound | TSC1/TSC2 Knockout | Rheb Overexpression | References |
| Cell Size | - | Increased | Increased | [3][13] |
| Proliferation | Can be context-dependent | Increased | - | [13] |
| Apoptosis | Can enhance in some cancer cells | Sensitizes cells to stress-induced apoptosis | - | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the mTOR pathway and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate these concepts.
Caption: mTOR Signaling Pathway showing activation by this compound and genetic models.
Caption: A typical experimental workflow for studying mTOR activation.
References
- 1. Item - Activation of mTOR by this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical roles for the TSC-mTOR pathway in β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | mTORC1 Activation by Loss of Tsc1 in Myelinating Glia Causes Downregulation of Quaking and Neurofascin 155 Leading to Paranodal Domain Disorganization [frontiersin.org]
- 5. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin activation of Rheb, a mediator of mTOR/S6K/4E-BP signaling, is inhibited by TSC1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Increase of the LC3II/LC3I ratio and LC3II-positive vacuoles by this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The paradox of autophagy in Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal Tsc1/2 complex controls autophagy through AMPK-dependent regulation of ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mTOR Signaling and Neural Stem Cells: The Tuberous Sclerosis Complex Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
MHY1485 Treatment: A Comparative Guide to In Vitro and In Vivo Outcomes
Introduction
MHY1485 is a potent, cell-permeable small molecule recognized for its function as an activator of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] A primary consequence of mTOR activation by this compound is the potent inhibition of autophagy, a cellular process for degrading and recycling cellular components. This inhibition occurs specifically through the suppression of fusion between autophagosomes and lysosomes.[3][4][5] This guide provides an objective comparison of the experimental outcomes of this compound treatment in controlled laboratory settings (in vitro) and within living organisms (in vivo), offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: mTOR Activation and Autophagy Inhibition
This compound functions by targeting the ATP-binding domain of mTOR, leading to the activation of both mTORC1 and mTORC2 complexes.[3][6] This activation triggers a downstream signaling cascade, most notably the phosphorylation of key substrates like the S6 ribosomal protein (rpS6) and its kinase (S6K1).[2][7] The activation of mTOR signaling concurrently suppresses autophagy. This compound arrests the autophagic process at a late stage by preventing autophagosomes from fusing with lysosomes to form autolysosomes, which results in an accumulation of autophagic vacuoles within the cell.[4][5]
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
Validating MHY1485-Induced Phenotypes: A Guide to Rescue Experiments and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of validating the cellular effects of MHY1485, a potent mTOR activator. By employing rescue experiments with mTOR inhibitors, researchers can rigorously confirm that the observed phenotypes are a direct result of this compound's on-target activity. This guide offers a comparative analysis of this compound with other mTOR activators, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
This compound is a cell-permeable small molecule that activates the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1] A primary and well-documented effect of this compound is the inhibition of autophagy, a cellular recycling process. This compound achieves this by preventing the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles.[2][3][4] To ensure that such cellular changes are specifically due to mTOR activation by this compound, rescue experiments are an indispensable validation step. These experiments typically involve the co-administration of an mTOR inhibitor to reverse or "rescue" the phenotype induced by this compound.
Comparative Analysis of mTOR Activators
While this compound is a widely used synthetic mTOR activator, other molecules can also stimulate the mTOR pathway, each with distinct mechanisms. This table provides a comparative overview of this compound and its alternatives.
| Activator | Mechanism of Action | Typical Effective Concentration (in vitro) | Key Cellular Effects | Supporting Experimental Data |
| This compound | Potent, cell-permeable small molecule that targets the ATP domain of mTOR, leading to its activation.[1] | 1-10 µM[5][6][7] | - Activates mTOR signaling (increases p-mTOR, p-S6K1). - Inhibits autophagy by blocking autophagosome-lysosome fusion.[2][3][4] - Can protect cells from certain apoptotic stimuli. | Dose-dependent increase in p-mTOR and LC3-II accumulation observed by Western blot.[8] |
| Phosphatidic Acid (PA) | A lipid second messenger that directly binds to the FRB domain of mTOR, promoting its activation.[9] | 30-100 µM | - Activates mTORC1 signaling. - Required for the assembly and stabilization of both mTORC1 and mTORC2 complexes.[10] | Western blot analysis shows increased phosphorylation of mTOR downstream targets like S6K1.[9] |
| Leucine | An essential amino acid that activates mTORC1 signaling through a complex mechanism involving the Rag GTPases.[11][12] | Varies by cell type and experimental conditions. | - Potently stimulates mTORC1, leading to increased protein synthesis.[12][13] - Plays a critical role in muscle growth and anabolism.[13] | Increased phosphorylation of S6K1 and 4E-BP1 is observed in response to leucine treatment.[14] |
Experimental Protocols
To validate an this compound-induced phenotype, a rescue experiment using an mTOR inhibitor like rapamycin is essential. Below are detailed protocols for treating cells with this compound and subsequently performing a rescue experiment.
This compound Treatment and Analysis of mTOR Activation
This protocol outlines the steps to treat cultured cells with this compound and assess the activation of the mTOR pathway via Western blotting.
-
Cell Culture: Plate mammalian cells in appropriate culture vessels and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 2-10 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for the desired duration (e.g., 1-6 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Rescue Experiment with Rapamycin
This protocol describes how to perform a rescue experiment to confirm that the effects of this compound are mTOR-dependent.
-
Cell Culture and this compound Treatment: Follow steps 1-3 from the this compound treatment protocol.
-
Rapamycin Co-treatment/Pre-treatment:
-
Co-treatment: Add rapamycin (e.g., 100 nM - 5 µM) to the culture medium along with this compound.
-
Pre-treatment: Add rapamycin to the cells for a specific duration (e.g., 1 hour) before adding this compound.
-
-
Incubation: Incubate the cells for the same duration as the this compound-only treatment.
-
Phenotypic Analysis: Assess the cellular phenotype of interest. This could involve:
-
Western Blotting for mTOR signaling: Follow steps 4-7 of the previous protocol to confirm that rapamycin inhibits the this compound-induced phosphorylation of mTOR targets.
-
Autophagy Flux Assay (LC3 Turnover):
-
Treat cells with this compound, this compound + rapamycin, and control vehicle. In parallel, treat a set of wells with the same conditions plus a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 1-2 hours of the incubation.[2][9]
-
Lyse the cells and perform Western blotting for LC3. The conversion of LC3-I to LC3-II is a marker of autophagosome formation.[9]
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[15] A rescue would be indicated by a restoration of autophagic flux in the this compound + rapamycin group compared to the this compound-only group.
-
-
Other Phenotypic Assays: Depending on the observed effect of this compound, other assays such as cell proliferation assays, apoptosis assays, or migration assays can be performed.
-
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the signaling pathways and experimental designs.
Caption: this compound activates mTORC1, leading to the inhibition of autophagy and promotion of cell growth.
Caption: Workflow for a rescue experiment to validate an this compound-induced phenotype.
Caption: Logical relationship for validating an this compound-induced phenotype via a rescue experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Open Access@KRIBB: Inhibitory effect of mTOR activator this compound on autophagy: Suppression of lysosomal fusion [oak.kribb.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, this compound, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibitory Effect of mTOR Activator this compound on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 12. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 14. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
MHY1485: A Guide to Safe Handling and Disposal Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of MHY1485, a potent, cell-permeable mTOR activator. Given the absence of a specific, official Safety Data Sheet (SDS) detailing disposal procedures, this guide synthesizes available data and general laboratory best practices to ensure the safety of laboratory personnel and minimize environmental impact. It is imperative to note that while one supplier suggests this compound is not classified as a hazardous substance under European Union regulations (REACH), the toxicological and ecological properties of this compound have not been fully elucidated. Therefore, a cautious approach, treating this compound as a potentially hazardous research chemical, is strongly recommended.
Key Safety and Handling Precautions
All handling of this compound, both in solid and solution form, should be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C₁₇H₂₁N₇O₄ |
| Molecular Weight | 387.39 g/mol |
| Purity | ≥95% to >98% (HPLC)[1][2] |
| Appearance | Pale yellow solid or crystalline solid[2] |
| Solubility | DMSO: 0.5 mg/mL to 12.5 mg/mL[2], DMF: 5 mg/mL[2] |
| Storage (Solid) | Lyophilized powder can be stored at room temperature (desiccated) for up to 24 months or at 2-8°C.[3] For long-term storage, -20°C is recommended.[4] |
| Storage (Solution) | Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 1 year.[3][5] It is advised to aliquot solutions to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols: Solution Preparation
The proper preparation of this compound solutions is critical for experimental accuracy and safety. The following are typical protocols mentioned in research and supplier literature.
Preparation of a 15 mM Stock Solution in DMSO:
-
Weigh 5 mg of this compound lyophilized powder.
-
In a chemical fume hood, add 0.86 mL of dimethyl sulfoxide (DMSO) to the powder.[3]
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
General Solubility Guidelines:
-
For a 10 mg/mL stock solution in DMSO, gentle warming in a 50°C water bath and ultrasonication may be required. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
-
For in vivo experiments, a formulation may involve dissolving the compound in a vehicle such as a mixture of PEG300, Tween80, and ddH₂O, after initial solubilization in DMSO.[5]
This compound Signaling Pathway
Caption: this compound activates the mTORC1 signaling pathway, leading to the inhibition of autophagy.
Procedural Workflow for Disposal
The following diagram outlines a conservative, step-by-step approach to the disposal of this compound waste. This workflow is based on general best practices for research chemicals where specific disposal instructions are unavailable.
References
Personal protective equipment for handling mhy1485
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of MHY1485, a potent, cell-permeable mTOR activator. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following personal protective equipment is required:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the solid powder or when there is a risk of aerosolization. For weighing and reconstituting the compound, a certified chemical fume hood should be utilized.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin and clothing.
Quantitative Safety and Physical Data
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₇O₄ | Cayman Chemical[1] |
| Molecular Weight | 387.4 g/mol | Cayman Chemical[1] |
| Appearance | Pale yellow solid | Sigma-Aldrich |
| Purity | ≥97% (HPLC) | Sigma-Aldrich |
| Solubility | DMSO: up to 12.5 mg/mL | Sigma-Aldrich |
| DMF: 5 mg/mL | Cayman Chemical[1] | |
| Storage Temperature | 2-8°C (as solid) | Sigma-Aldrich |
| -20°C (in solution, stable for up to 3 months) | Sigma-Aldrich, Cell Signaling Technology[2] | |
| CAS Number | 326914-06-1 | Merck[3], Cayman Chemical[1] |
Experimental Protocols: Handling and Preparation of this compound
The following protocols provide a step-by-step guide for the safe handling and preparation of this compound solutions.
Reconstitution of Lyophilized Powder
-
Preparation: Before handling, ensure all required PPE is correctly worn. Perform all operations within a certified chemical fume hood.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 15 mM stock solution from 5 mg of powder, reconstitute in 0.86 mL of DMSO.[2]
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Warming in a 50°C water bath can aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing to prevent protein degradation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Operational and Disposal Plans
Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Clean: Carefully sweep or scoop up the absorbed material into a designated chemical waste container. Clean the spill area with a suitable detergent and water.
-
PPE Disposal: Dispose of all contaminated PPE as chemical waste.
Waste Disposal
All waste materials contaminated with this compound, including empty vials, used pipette tips, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Visualized Workflows and Pathways
This compound Handling Workflow
Caption: Workflow for safe handling of this compound.
mTOR Signaling Pathway Activation by MHY1485dot
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
